molecular formula C23H20N4O8 B1667527 Bis-T-23 CAS No. 171674-76-3

Bis-T-23

Cat. No.: B1667527
CAS No.: 171674-76-3
M. Wt: 480.4 g/mol
InChI Key: AAPVOSBVTLGGOU-VHUAAIQRSA-N
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Description

Promoter of actin-dependent dynamin oligomerization, increasing actin polymerization in injured podocytes>Bis-T-23 is a promoter of actin-dependent dynamin oligomerization. It acts by increasing actin polymerization in injured podocytes.

Properties

IUPAC Name

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O8/c24-10-14(4-12-6-16(28)20(32)17(29)7-12)22(34)26-2-1-3-27-23(35)15(11-25)5-13-8-18(30)21(33)19(31)9-13/h4-9,28-33H,1-3H2,(H,26,34)(H,27,35)/b14-4+,15-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVOSBVTLGGOU-VHUAAIQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C(=C2)O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C(=C2)O)O)O)/C#N)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis-T-23: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Therapeutic Agent

Bis-T-23, also known as AG1717, is a synthetic, cell-permeable tyrphostin derivative that has garnered significant interest in the scientific community for its dual-action therapeutic potential.[1][2][3] Initially identified as an inhibitor of HIV-1 integrase, subsequent research has revealed its potent activity as a promoter of actin-dependent dynamin oligomerization.[1][3][4] This latter mechanism has shown considerable promise in the context of chronic kidney disease (CKD), where it acts to stabilize the actin cytoskeleton in podocytes, the specialized cells of the kidney's filtration barrier.[1][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

A summary of the known chemical and physicochemical properties of this compound is presented in Table 1. It is noteworthy that certain experimental data, such as melting point, boiling point, and pKa, are not widely reported in the scientific literature.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2E,2'E)-N,N'-(propane-1,3-diyl)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide)[7][8]
Synonyms AG1717, Ryngo 1-23[1][7]
CAS Number 171674-76-3[7][8]
Chemical Formula C23H20N4O8[8]
Molecular Weight 480.43 g/mol [8]
Appearance Not specified in literature
Solubility Soluble in DMSO[4][9]
Storage Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as both an HIV-1 integrase inhibitor and a modulator of the actin cytoskeleton through its effects on dynamin.

Table 2: Pharmacological Properties of this compound

PropertyDescriptionSource(s)
Primary Targets HIV-1 Integrase, Dynamin[1][3][4]
Mechanism of Action 1. HIV-1 Integrase Inhibition: Inhibits the strand transfer step of viral DNA integration into the host genome. 2. Dynamin Oligomerization Promotion: Promotes the actin-dependent oligomerization of dynamin, leading to increased actin polymerization and stabilization of the actin cytoskeleton.[1][4][5][6]
Reported Biological Activities - Inhibition of HIV-1 replication. - Amelioration of proteinuria in animal models of chronic kidney disease. - Restoration of podocyte foot process structure. - Reduction of mesangial matrix expansion in the glomerulus.[1][4]
In Vitro Potency - HIV-1 Integrase Inhibition: IC50 of 0.18 µM for the strand transfer reaction.[4]
In Vivo Efficacy - Chronic Kidney Disease Models: Intraperitoneal administration of 20-40 mg/kg has been shown to reduce proteinuria in rodent models.[4]
Signaling Pathway: Dynamin-Actin Cytoskeleton Regulation in Podocytes

The therapeutic effects of this compound in the context of chronic kidney disease are primarily attributed to its ability to modulate the actin cytoskeleton in podocytes. In healthy podocytes, a dynamic and highly organized actin cytoskeleton is essential for maintaining the intricate structure of the foot processes, which form the final barrier to protein filtration in the kidney glomerulus. In many forms of CKD, this actin cytoskeleton becomes dysregulated, leading to foot process effacement and proteinuria.

This compound intervenes in this process by promoting the oligomerization of dynamin, a large GTPase, in an actin-dependent manner. This oligomerization enhances actin polymerization and cross-linking, thereby stabilizing the actin filaments and restoring the normal architecture of the podocyte foot processes. This, in turn, improves the integrity of the glomerular filtration barrier and reduces the leakage of protein into the urine.

BisT23_Signaling_Pathway BisT23 This compound DynaminOligo Dynamin Oligomers (Rings/Helices) BisT23->DynaminOligo promotes Dynamin Dynamin (monomers/dimers) Dynamin->DynaminOligo oligomerization ActinPoly Actin Polymerization & Cross-linking DynaminOligo->ActinPoly enhances ActinStab Stabilized Actin Cytoskeleton ActinPoly->ActinStab Podocyte Podocyte Foot Process Structure Restored ActinStab->Podocyte maintains Proteinuria Reduced Proteinuria Podocyte->Proteinuria prevents CKD Chronic Kidney Disease (Dysregulated Actin Cytoskeleton) CKD->Dynamin CKD->ActinPoly dysregulates

Caption: Signaling pathway of this compound in podocytes.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and specific biological assays of this compound are not extensively published, this section outlines the general methodologies based on available literature.

HIV-1 Integrase Strand Transfer Assay (General Methodology)

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Principle: A donor DNA substrate, mimicking the HIV-1 long terminal repeat (LTR), is incubated with recombinant HIV-1 integrase. In the presence of a target DNA substrate, the integrase catalyzes the insertion of the donor DNA into the target DNA. The inhibition of this process is measured.

  • General Procedure:

    • Immobilize a biotinylated donor DNA substrate onto a streptavidin-coated microplate.

    • Add recombinant HIV-1 integrase, which binds to the donor DNA.

    • Introduce the test compound (e.g., this compound) at various concentrations.

    • Add a labeled (e.g., with digoxin or a fluorescent tag) target DNA substrate.

    • Allow the strand transfer reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.

    • Wash the plate to remove unbound reagents.

    • Detect the integrated target DNA using an antibody-enzyme conjugate (e.g., anti-digoxin-HRP) and a suitable substrate, or by fluorescence measurement.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

In Vitro Dynamin Oligomerization and GTPase Activity Assay (General Methodology)

This assay assesses the effect of a compound on the self-assembly of dynamin and its enzymatic activity.

  • Principle: Dynamin's GTPase activity is significantly stimulated upon its self-assembly into oligomeric rings and helices. This can be measured by quantifying the rate of GTP hydrolysis.

  • General Procedure for GTPase Activity:

    • Purified recombinant dynamin is incubated in a reaction buffer.

    • The test compound (e.g., this compound) is added to the reaction.

    • The reaction is initiated by the addition of GTP.

    • The rate of GTP hydrolysis is measured over time by detecting the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay) or a fluorescence-based assay.

    • An increase in the rate of GTP hydrolysis in the presence of the compound suggests the promotion of dynamin oligomerization.

  • General Procedure for Oligomerization (Sedimentation Assay):

    • Incubate purified dynamin with or without the test compound under conditions that favor oligomerization.

    • Centrifuge the samples at high speed to pellet the oligomerized dynamin.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of dynamin in each fraction. An increase in the amount of dynamin in the pellet fraction in the presence of the compound indicates promotion of oligomerization.

Conclusion

This compound is a molecule with significant therapeutic promise, stemming from its well-defined dual mechanisms of action. Its ability to inhibit HIV-1 integrase and, perhaps more notably, to promote the stabilization of the actin cytoskeleton in podocytes through dynamin oligomerization, positions it as a valuable tool for research in virology and nephrology. While further studies are needed to fully elucidate its physicochemical properties and to develop detailed, standardized protocols for its synthesis and bioactivity assessment, the existing body of evidence strongly supports its continued investigation as a potential therapeutic agent for chronic kidney disease and HIV infection. This technical guide provides a solid foundation for researchers embarking on studies involving this intriguing compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bis-T-23

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis-T-23, also known as AG1717, is a small molecule compound initially identified as a tyrphostin derivative and an inhibitor of HIV-I integrase.[1] However, its more profound and therapeutically relevant mechanism of action lies in its ability to modulate the cellular cytoskeleton, specifically by promoting the actin-dependent oligomerization of dynamin.[1][2][3] This activity has positioned this compound as a promising therapeutic candidate for chronic kidney diseases (CKD) by targeting the intricate actin architecture of podocytes, the specialized cells of the kidney's filtration barrier.[2][3][4] This guide provides a comprehensive overview of the molecular mechanism, quantitative preclinical data, and key experimental methodologies related to this compound.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its interaction with the large GTPase dynamin. In podocytes, a healthy and dynamic actin cytoskeleton is crucial for maintaining the structure of their foot processes, which form the glomerular filtration barrier.[2][3] Dysregulation of this cytoskeleton is a common pathogenic feature across various forms of CKD, leading to proteinuria (the presence of excess protein in the urine).[2][3]

This compound positively modulates the function of dynamin. It promotes the oligomerization of dynamin into higher-order helical structures in a process that is dependent on the presence of actin filaments.[2][3][5] This enhanced oligomerization has two key consequences:

  • Increased Actin Polymerization: The dynamin oligomers act as scaffolds, promoting the polymerization of actin monomers into filaments.[2][3]

  • Actin Filament Cross-linking: These higher-order dynamin structures can cross-link existing actin microfilaments, organizing them into more robust and stable networks.[3]

By promoting actin polymerization and organization, this compound helps to restore the normal structure of the podocyte actin cytoskeleton.[2][3][6] This, in turn, re-establishes the integrity of the podocyte foot processes, improves the function of the glomerular filtration barrier, and consequently reduces proteinuria.[2][4]

While initially investigated as an HIV-I integrase inhibitor, this activity occurs at different concentrations and is a distinct mechanism.[1] The primary focus of current research is its effect on dynamin and the actin cytoskeleton in the context of kidney disease.[2][3][4]

Quantitative Data

The preclinical efficacy of this compound has been demonstrated across various animal models of kidney disease. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

TargetActionConcentrationReference
HIV-1 IntegraseInhibition0.18 µM[1]
Integrase-DNA BindingInhibition2 µM[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Kidney Disease

Animal ModelDosing RegimenKey OutcomesReference
Lipopolysaccharide-induced transient proteinuria (mice)40 mg/kg (single dose) at 48 hoursSignificantly lowered albumin/creatinine ratios (ACRs) at 50-56 hours (p<0.001).[4]
α-actinin 4 point mutation (genetic CKD model, mice)40 mg/kg (single dose)Decreased ACRs four hours after treatment (p<0.01).[4]
Defective podocyte filtration (genetic CKD model, mice)Daily treatment for 6 daysDrastically reduced ACRs (p<0.001); Increased survival over controls (p<0.02).[4]
Streptozotocin-induced diabetic nephropathy (mice)Daily treatment for 8 daysSignificantly reduced proteinuria (p<0.01).[4]
Diverse genetic and chronic glomerular disease models (rodents)20 and 40 mg/kg (i.p.)Ameliorated or prevented proteinuria; Diminished mesangial matrix expansion.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vivo Animal Studies for Efficacy Assessment

Objective: To determine the in vivo efficacy of this compound in reducing proteinuria and ameliorating kidney damage in mouse models of CKD.

1. Animal Models:

  • Induced Proteinuria Model: C57BL/6 mice are injected with lipopolysaccharide (LPS) to induce transient proteinuria.[4]
  • Genetic CKD Models:
  • Mice homozygous for a point mutation in the α-actinin 4 protein.[4]
  • Mice with a genetic defect leading to faulty filtration at podocyte foot processes (e.g., CD2AP knockout mice).[1][4]
  • Disease-Induced Model: Diabetes is induced in mice using streptozotocin to model diabetic nephropathy.[4]

2. Treatment Regimen:

  • This compound is typically dissolved in a suitable vehicle (e.g., DMSO).
  • Administration is performed via intraperitoneal (i.p.) injection.[1]
  • Doses range from 20 to 40 mg/kg.[1][4]
  • Treatment duration varies from a single dose to daily administrations for several days (e.g., 6-8 days).[4]

3. Outcome Measures:

  • Proteinuria Assessment: Urine is collected at specified time points, and the albumin-to-creatinine ratio (ACR) is measured to quantify proteinuria.[4]
  • Histological Analysis: Kidney tissues are harvested, fixed, and sectioned. Staining techniques (e.g., Periodic acid-Schiff) are used to assess glomerular morphology, such as mesangial matrix expansion.[1]
  • Electron Microscopy: Transmission electron microscopy (TEM) is used to examine the ultrastructure of podocyte foot processes.[2][3]
  • Survival Analysis: In chronic models, animal survival is monitored over time.[4]

In Vitro Podocyte Culture and Analysis

Objective: To investigate the direct effects of this compound on the actin cytoskeleton and focal adhesions in cultured podocytes.

1. Cell Culture:

  • Conditionally immortalized mouse podocytes are cultured under permissive conditions to allow for proliferation.
  • Cells are then transferred to non-permissive conditions (e.g., temperature shift) to induce differentiation into a mature podocyte phenotype.

2. Treatment:

  • Differentiated podocytes are treated with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[6]

3. Immunofluorescence Microscopy:

  • Following treatment, cells are fixed (e.g., with paraformaldehyde) and permeabilized.
  • Cells are stained with:
  • Phalloidin conjugated to a fluorophore to visualize F-actin and stress fibers.
  • Antibodies against focal adhesion proteins (e.g., vinculin) followed by fluorescently labeled secondary antibodies.[6]
  • Coverslips are mounted, and cells are imaged using a fluorescence microscope.

4. Image Analysis:

  • The number and size of focal adhesions are quantified.[3]
  • The organization and intensity of actin stress fibers are qualitatively and quantitatively assessed.[3][6]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

BisT23_Mechanism cluster_CKD Chronic Kidney Disease (CKD) Pathophysiology cluster_Intervention This compound Therapeutic Intervention PodocyteInjury Podocyte Injury / Stress ActinDysregulation Actin Cytoskeleton Dysregulation PodocyteInjury->ActinDysregulation FootProcess Foot Process Effacement ActinDysregulation->FootProcess Dynamin Dynamin ActinDysregulation->Dynamin Inhibits Oligomerization Proteinuria Proteinuria FootProcess->Proteinuria BisT23 This compound BisT23->Dynamin Promotes Oligomerization Actin-Dependent Dynamin Oligomerization Dynamin->Oligomerization ActinPoly Actin Polymerization & Cross-linking Oligomerization->ActinPoly Cytoskeleton Restoration of Actin Cytoskeleton ActinPoly->Cytoskeleton Cytoskeleton->FootProcess Reverses GBM Glomerular Filtration Barrier Integrity Cytoskeleton->GBM Amelioration Amelioration of Proteinuria GBM->Amelioration

Caption: Mechanism of this compound in ameliorating CKD-induced proteinuria.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_endpoints Endpoint Analysis start Start animal_model Select Animal Model (e.g., LPS-induced, Genetic) start->animal_model grouping Randomize into Groups (Vehicle Control, this compound) animal_model->grouping treatment Administer Treatment (i.p. injection of this compound or Vehicle) grouping->treatment monitoring Monitor Animal Health and Collect Urine Samples treatment->monitoring data_collection Endpoint Data Collection monitoring->data_collection acr Measure Albumin-to-Creatinine Ratio (ACR) data_collection->acr histology Perform Kidney Histology (e.g., PAS staining) data_collection->histology em Conduct Electron Microscopy of Podocytes data_collection->em analysis Statistical Analysis (e.g., t-test, ANOVA) acr->analysis histology->analysis em->analysis results Results Interpretation analysis->results conclusion Conclusion results->conclusion

Caption: A generalized workflow for preclinical in vivo testing of this compound.

References

An In-depth Technical Guide to Bis-T-23 AG1717: A Novel Modulator of Podocyte Actin Dynamics for the Treatment of Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-T-23, also known as AG1717, is a tyrphostin derivative initially identified as an HIV-I integrase inhibitor.[1][2] However, its potent activity in promoting actin-dependent dynamin oligomerization has pivoted its therapeutic investigation towards chronic kidney disease (CKD).[1][3] Dysregulation of the actin cytoskeleton in podocytes, specialized epithelial cells of the glomerulus, is a common pathogenic pathway in various forms of CKD, leading to proteinuria and progressive renal failure.[3][4] this compound has emerged as a promising therapeutic candidate by targeting this fundamental mechanism. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of CKD.

Core Mechanism of Action: Targeting Dynamin-Actin Interaction in Podocytes

The primary therapeutic effect of this compound in the context of kidney disease stems from its ability to modulate the actin cytoskeleton of podocytes.[3] This is achieved by promoting the oligomerization of dynamin, a large GTPase essential for maintaining the intricate architecture of podocyte foot processes.[1][3]

In injured podocytes, the actin cytoskeleton is often disrupted, leading to foot process effacement and a compromised glomerular filtration barrier.[3][4] this compound intervenes by facilitating the formation of higher-order dynamin oligomers, which in turn increases actin polymerization and cross-links actin filaments.[1][3][5] This stabilization of the actin cytoskeleton helps to restore the normal ultrastructure of podocyte foot processes, thereby ameliorating proteinuria.[3] The compound has been shown to increase the number of focal adhesions and stress fibers in cultured podocytes.[2][6]

Below is a diagram illustrating the proposed signaling pathway of this compound in podocytes.

BisT23_Signaling_Pathway cluster_podocyte Podocyte Cytoplasm BisT23 This compound DynaminDimer Dynamin Dimers/Tetramers BisT23->DynaminDimer promotes DynaminOligo Oligomerized Dynamin DynaminDimer->DynaminOligo oligomerization ActinPoly Actin Polymerization & Cross-linking DynaminOligo->ActinPoly induces Actin_Cytoskeleton Stabilized Actin Cytoskeleton ActinPoly->Actin_Cytoskeleton Podocyte_Structure Restored Podocyte Foot Process Structure Actin_Cytoskeleton->Podocyte_Structure Proteinuria Reduced Proteinuria Podocyte_Structure->Proteinuria

Caption: Signaling pathway of this compound in podocytes.

Preclinical Efficacy: Quantitative Data from In Vivo Models

The therapeutic potential of this compound has been evaluated in various animal models of both transient and chronic kidney disease. The compound has consistently demonstrated the ability to reduce proteinuria and improve glomerular histology.

Transient Kidney Disease Models
Animal ModelInduction AgentThis compound DosageKey FindingsReference(s)
MiceLipopolysaccharide (LPS)40 mg/kgSignificantly lowered proteinuria at 50-56 hours post-LPS injection.[7]
RatsPuromycin Aminonucleoside (PAN)Not specifiedSignificantly reduced proteinuria on days 18 and 24 post-PAN injection.[1]
Chronic Kidney Disease (CKD) Models
Animal ModelGenetic Defect/InductionThis compound DosageKey FindingsReference(s)
ACTN4K256E MicePoint mutation in α-actinin 440 mg/kg (single dose)Transient reduction of proteinuria.[7]
PKCεKO MiceKnockout of Protein Kinase C epsilon40 mg/kg (daily for 8 days)Transient reduction of proteinuria.[2][8]
CD2APKO MiceKnockout of CD2-associated proteinNot specifiedCompletely prevented the onset of high-level proteinuria and significantly extended lifespan.[2]
Diabetic MiceStreptozotocin-inducedNot specified (daily for 8 days)Significantly reduced proteinuria.[7]
ZebrafishDynamin-2 knockdown1 ng per larvaRestored podocyte function and reduced protein leakage.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general protocols used in the preclinical evaluation of this compound.

Animal Models of Kidney Disease

A variety of established animal models were used to induce kidney injury and assess the therapeutic effects of this compound.[9]

  • LPS-Induced Proteinuria: Mice are injected with lipopolysaccharide to induce a transient inflammatory response and subsequent proteinuria.[7]

  • PAN-Induced Nephrosis: Rats are treated with puromycin aminonucleoside, which causes direct podocyte injury and heavy proteinuria.[1]

  • Genetic Models of CKD:

    • ACTN4K256E Mice: These mice carry a mutation that leads to hyper-bundling of actin filaments in podocytes, mimicking focal segmental glomerulosclerosis.[7]

    • PKCεKO and CD2APKO Mice: These knockout models have defects in key podocyte proteins, leading to the development of CKD.[2][8]

  • Streptozotocin-Induced Diabetic Nephropathy: Diabetes is induced in mice using streptozotocin, leading to the development of kidney complications, including proteinuria.[7]

  • Zebrafish Model: Morpholinos are used to knock down dynamin-2 expression in zebrafish larvae, resulting in podocyte dysfunction.[5]

The following diagram depicts a generalized experimental workflow for evaluating this compound in a mouse model of CKD.

Experimental_Workflow cluster_workflow Experimental Workflow Model_Induction Induction of Kidney Disease (e.g., Genetic, Chemical) Baseline_Measurement Baseline Measurement (e.g., Proteinuria) Model_Induction->Baseline_Measurement Treatment_Group This compound Treatment Group (e.g., 40 mg/kg, i.p.) Baseline_Measurement->Treatment_Group Control_Group Vehicle Control Group (e.g., DMSO) Baseline_Measurement->Control_Group Treatment_Period Treatment Period (e.g., Daily for 8 days) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Data_Collection Data Collection (Urine & Tissue Samples) Treatment_Period->Data_Collection Analysis Analysis (Proteinuria, Histology, etc.) Data_Collection->Analysis

Caption: Generalized experimental workflow.

Administration of this compound

This compound is typically administered via intraperitoneal (i.p.) injection.[2] Dosages of 20 and 40 mg/kg have been shown to be effective in ameliorating proteinuria in rodent models.[2] For in vitro studies with cultured podocytes, a concentration of 1 ng has been used.[2]

Assessment of Renal Function and Structure
  • Proteinuria Measurement: Urine samples are collected to determine the levels of albumin and creatinine. The albumin-to-creatinine ratio is a key indicator of kidney damage.[1][7]

  • Histological Analysis: Kidney tissues are processed for histological examination to assess glomerular morphology, including podocyte foot process effacement and mesangial matrix expansion.[2][3]

Future Directions and Considerations

The preclinical data for this compound are compelling, suggesting that targeting the podocyte actin cytoskeleton through the promotion of dynamin oligomerization is a viable therapeutic strategy for a range of chronic kidney diseases.[3] However, as dynamin is a ubiquitous protein, the systemic effects of this compound need to be carefully evaluated.[7] Future research should focus on developing strategies to specifically target podocytes to minimize potential off-target effects.[7] Furthermore, the efficacy and safety of this compound in human patients with nephrotic syndrome are yet to be determined.[6]

Conclusion

This compound AG1717 represents a novel, mechanism-based approach to the treatment of chronic kidney disease. By targeting the fundamental role of the actin cytoskeleton in maintaining podocyte integrity, this compound has demonstrated significant preclinical efficacy in reducing proteinuria and preserving glomerular structure in diverse animal models. This in-depth technical guide provides a foundation for further research and development of this promising therapeutic agent.

References

Bis-T-23 Tyrphostin Derivative: A Technical Guide to its Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bis-T-23 tyrphostin derivative, also known as AG1717, is a small molecule of significant interest in biomedical research, primarily for its dual activities as an HIV-1 integrase inhibitor and a promoter of actin-dependent dynamin oligomerization.[1] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its quantitative biological activities, its mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Activity of this compound
Target/ProcessAssaySpeciesConcentration/IC50Reference
HIV-1 IntegraseInhibition of HIV-1 Integrase Activity-0.18 µM[1]
HIV-1 IntegraseInhibition of Integrase-DNA Binding-2 µM[1]
Dynamin OligomerizationPromotion of Actin-Dependent Dynamin OligomerizationZebrafish1 ng (in vivo)[1]
In Vivo Efficacy of this compound in Animal Models of Kidney Disease
Animal ModelDosing Regimen (Intraperitoneal)Key FindingsReference
Puromycin Aminonucleoside (PAN) induced nephrosis in rats20 mg/kg, once daily for 6 consecutive daysSignificantly reduced proteinuria on days 18 and 24.[2][2]
Lipopolysaccharide (LPS) induced transient proteinuria in mice40 mg/kgSignificantly lowered proteinuria.[3][3]
ACTN4 mutant mice (genetic model of CKD)40 mg/kg (single dose)Transient reduction in proteinuria.[3][4][3][4]
CD2AP knockout mice40 mg/kg, daily for 6 consecutive daysAlmost completely prevented the onset of high-level proteinuria and significantly extended lifespan.[4][4]
PKCε knockout mice40 mg/kg (single dose)Caused a transient reduction of proteinuria.[1][1]
Streptozotocin-induced diabetic nephropathy in mice20 mg/kg, daily for 8 consecutive daysSignificantly reduced proteinuria.[3][3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound in the context of kidney disease is the promotion of actin-dependent dynamin oligomerization.[1][2][5] In healthy podocytes, which are critical cells in the kidney's filtration barrier, dynamin plays a crucial role in maintaining the integrity of the actin cytoskeleton.[2][5] Various insults can lead to the disorganization of this cytoskeleton, resulting in podocyte injury and proteinuria.

This compound intervenes in this process by promoting the assembly of dynamin into higher-order oligomers.[2] This oligomerization stabilizes the actin cytoskeleton, leading to the formation and maturation of stress fibers and focal adhesions.[6] The stabilized cytoskeleton restores the normal structure and function of podocytes, thereby ameliorating proteinuria and preventing further kidney damage.[2][5]

Bis_T_23_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound Dynamin Dynamin This compound->Dynamin Promotes Oligomerization Actin_Monomers G-Actin Dynamin->Actin_Monomers Promotes Polymerization Actin_Filaments F-Actin Dynamin->Actin_Filaments Cross-links Actin_Monomers->Actin_Filaments Polymerization Stress_Fibers Stress Fiber Formation Actin_Filaments->Stress_Fibers Focal_Adhesions Focal Adhesion Maturation Stress_Fibers->Focal_Adhesions Podocyte_Stabilization Podocyte Stabilization Focal_Adhesions->Podocyte_Stabilization Reduced_Proteinuria Reduced Proteinuria Podocyte_Stabilization->Reduced_Proteinuria

This compound signaling pathway in podocytes.

Experimental Protocols

HIV-1 Integrase Inhibition Assay

The inhibitory effect of this compound on HIV-1 integrase is a crucial aspect of its characterization. A typical assay to determine this activity involves the following steps:

  • Reagents and Materials : Recombinant HIV-1 integrase, a donor DNA substrate (often a labeled oligonucleotide corresponding to the viral LTR), a target DNA substrate, and the inhibitor (this compound).

  • Assay Principle : The assay measures the ability of the integrase to catalyze the strand transfer reaction, which is the insertion of the donor DNA into the target DNA.

  • Procedure Overview :

    • Recombinant HIV-1 integrase is incubated with the donor DNA to allow for the formation of the integrase-DNA complex.

    • This compound at various concentrations is added to the reaction mixture.

    • The strand transfer reaction is initiated by the addition of the target DNA.

    • The reaction products are then detected and quantified. This can be achieved through various methods, such as gel electrophoresis and autoradiography if radiolabeled DNA is used, or through ELISA-based formats with labeled oligonucleotides.

  • Data Analysis : The concentration of this compound that inhibits 50% of the integrase activity (IC50) is calculated from a dose-response curve.

Assessment of Dynamin Oligomerization

The ability of this compound to promote dynamin oligomerization is central to its therapeutic effect in kidney disease. This is often assessed through a combination of biochemical and cell-based assays:

  • In Vitro Oligomerization Assay :

    • Purified dynamin protein is incubated with or without this compound in the presence of actin filaments.

    • The mixture is then subjected to high-speed centrifugation to pellet the oligomerized dynamin along with the actin filaments.

    • The amount of dynamin in the pellet versus the supernatant is quantified by SDS-PAGE and Western blotting, providing a measure of oligomerization.

  • Cell-Based Assays :

    • Cultured podocytes are treated with this compound.

    • Cells are then lysed, and the lysates are subjected to techniques such as sucrose density gradient centrifugation or size-exclusion chromatography to separate protein complexes based on size.

    • Fractions are collected and analyzed by Western blotting for the presence of dynamin to determine the distribution between monomeric and oligomeric forms.

Evaluation of Podocyte Cytoskeletal Integrity

The downstream effect of this compound on the podocyte actin cytoskeleton is a key indicator of its functional activity. This is typically visualized and quantified using immunofluorescence microscopy:

  • Cell Culture and Treatment : Podocytes are cultured on a suitable substrate (e.g., collagen-coated coverslips) and treated with this compound or a vehicle control. In some experiments, podocyte injury is induced using agents like lipopolysaccharide (LPS).

  • Immunofluorescence Staining :

    • Cells are fixed and permeabilized.

    • The actin cytoskeleton is stained using fluorescently labeled phalloidin.

    • Focal adhesions are visualized by staining for proteins such as vinculin or paxillin using specific primary antibodies followed by fluorescently labeled secondary antibodies.

  • Microscopy and Image Analysis :

    • Stained cells are imaged using a fluorescence microscope.

    • The formation of stress fibers (thick bundles of actin filaments) and the number and size of focal adhesions are quantified using image analysis software. An increase in stress fibers and focal adhesions in this compound-treated cells indicates a stabilization of the cytoskeleton.

In Vivo Efficacy Studies in Animal Models of Proteinuria

The therapeutic potential of this compound is ultimately evaluated in animal models that mimic human kidney disease.

  • Animal Models : Various models are used, including those induced by toxins (e.g., puromycin aminonucleoside, lipopolysaccharide) and genetic models (e.g., ACTN4 mutant mice, CD2AP knockout mice).

  • Drug Administration : this compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 20 to 40 mg/kg.

  • Assessment of Proteinuria :

    • Urine samples are collected from the animals at specified time points.

    • The concentration of albumin (a major protein found in the urine during kidney disease) and creatinine in the urine is measured.

    • The albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine concentration. A significant reduction in the ACR in the this compound-treated group compared to the control group indicates a therapeutic effect.

  • Histological Analysis : At the end of the study, kidneys are harvested, fixed, and sectioned. The tissue sections are then stained (e.g., with Periodic acid-Schiff stain) to examine the glomerular structure and assess the degree of kidney damage. Improvements in glomerular histology in the treated animals provide further evidence of the compound's efficacy.

Conclusion

The this compound tyrphostin derivative presents a compelling profile as a multi-functional therapeutic agent. Its ability to inhibit HIV-1 integrase and, perhaps more significantly, to protect against kidney damage by stabilizing the podocyte actin cytoskeleton through the promotion of dynamin oligomerization, underscores its potential in addressing unmet medical needs. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research and development of this compound and related compounds. Future investigations should focus on elucidating more detailed pharmacokinetic and pharmacodynamic profiles and on optimizing its therapeutic index for potential clinical applications.

References

Bis-T-23 (CAS Number: 171674-76-3): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-T-23, also known as AG1717, is a tyrphostin derivative with the CAS number 171674-76-3.[1][2] It has emerged as a significant research compound due to its dual activities as a promoter of actin-dependent dynamin oligomerization and an inhibitor of HIV-I integrase.[1][3][4] This technical guide provides an in-depth overview of this compound, consolidating available data on its chemical properties, mechanism of action, and experimental applications, with a particular focus on its potential in chronic kidney disease (CKD) and HIV research. The information is presented to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C23H20N4O8.[5] A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 171674-76-3[5]
Synonyms AG1717, Bis-T 23, Bis T-23[3][5]
IUPAC Name (2E,2'E)-N,N'-(propane-1,3-diyl)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide)[5]
Molecular Formula C23H20N4O8[5]
Molecular Weight 480.43 g/mol [5]
Appearance Not specified in literature
Solubility Soluble in DMSO (12.01 mg/mL, 25 mM) with sonication recommended.[3]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment.[5]

Mechanism of Action

The primary and most extensively studied mechanism of action of this compound is its role in promoting the actin-dependent oligomerization of dynamin.[3][5][6] Dynamin is a large GTPase that plays a crucial role in endocytosis and the regulation of the actin cytoskeleton.[6]

Promotion of Dynamin Oligomerization and Actin Cytoskeleton Regulation

This compound acts as a pharmacological inducer of dynamin oligomerization.[6] This process is critical for the proper function of podocytes, specialized cells in the kidney's glomeruli responsible for filtration.[6] In injured podocytes, the actin cytoskeleton can become dysregulated, leading to proteinuria, a hallmark of chronic kidney disease.[6] this compound promotes the assembly of dynamin into higher-order structures, which in turn stabilizes the actin cytoskeleton, restores podocyte architecture, and improves the integrity of the glomerular filtration barrier.[6][7] This leads to a reduction in proteinuria and ameliorates kidney damage in various animal models of CKD.[6]

The proposed signaling pathway is visualized in the following diagram:

BisT23_Signaling_Pathway cluster_cell Podocyte BisT23 This compound Dynamin Dynamin (Monomers/Dimers) BisT23->Dynamin Promotes DynaminOligo Dynamin Oligomers (Higher-order structures) Dynamin->DynaminOligo Oligomerization ActinStable Actin Cytoskeleton (Stabilized) DynaminOligo->ActinStable Stabilizes Actin Actin Cytoskeleton (Dysregulated) Podocyte Podocyte Structure & Function ActinStable->Podocyte Restores Proteinuria Proteinuria Podocyte->Proteinuria Reduces

This compound signaling pathway in podocytes.
Inhibition of HIV-1 Integrase

This compound has also been identified as an inhibitor of HIV-1 integrase, a viral enzyme essential for the integration of the viral genome into the host cell's DNA.[1][8] It has been shown to inhibit the binding of the integrase to its substrate DNA.[1] This activity suggests its potential as a therapeutic agent in the context of HIV infection.

Quantitative Data

The following tables summarize the available quantitative data for this compound from various experimental studies.

Table 2: In Vitro Efficacy of this compound

AssayTargetConcentrationEffectReference
HIV-1 Integrase InhibitionHIV-1 Integrase0.18 µMInhibition of enzyme activity[1]
DNA Binding InhibitionHIV-1 Integrase2 µMInhibition of binding to substrate DNA[1]
Dynamin OligomerizationPodocytes1 ngPromotes actin-dependent dynamin oligomerization[1][8]

Table 3: In Vivo Efficacy of this compound in Animal Models of Kidney Disease

Animal ModelAdministration RouteDosageTreatment RegimenOutcomeReference
LPS-induced transient proteinuria (mice)Intraperitoneal (i.p.)20, 40 mg/kgSingle doseAmeliorated proteinuria[1]
Genetic and chronic glomerular disease (rodents)Intraperitoneal (i.p.)20, 40 mg/kgNot specifiedAmeliorated or prevented proteinuria, diminished mesangial matrix expansion[1]
Puromycin aminonucleoside-induced nephrosis (rats)Not specifiedNot specifiedInjected on day 12 post-inductionSignificantly reduced proteinuria on days 18 and 24[6]
PKCε knockout miceNot specified40 mg/kgDaily for 8 daysPrevented progression and significantly lowered proteinuria[6]
Streptozotocin-induced diabetes (mice)Not specifiedNot specifiedDaily for 8 consecutive daysLowered proteinuria[6]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

HIV-1 Integrase Inhibition Assay

A common method to assess HIV-1 integrase inhibition is a non-radioactive assay that measures the strand transfer activity of the enzyme.

  • Principle: A donor substrate DNA (representing the viral DNA) is immobilized on a plate. Recombinant HIV-1 integrase is added, followed by the test compound (this compound) and a target substrate DNA (representing the host DNA). The integration of the donor into the target DNA is detected colorimetrically.

  • General Protocol:

    • Coat a 96-well plate with streptavidin and then with a biotin-labeled donor substrate DNA.

    • Add recombinant HIV-1 integrase to the wells and incubate.

    • Add various concentrations of this compound.

    • Add a labeled target substrate DNA to initiate the strand transfer reaction.

    • Detect the integrated product using an antibody-based colorimetric method.

    • Measure the absorbance to quantify the level of inhibition.

A generalized workflow for this assay is presented below:

HIV_Integrase_Assay_Workflow A Coat plate with Donor Substrate DNA B Add HIV-1 Integrase A->B C Add this compound (Test Compound) B->C D Add Target Substrate DNA C->D E Incubate for Strand Transfer D->E F Add Detection Antibody (HRP-labeled) E->F G Add Substrate & Measure Absorbance F->G

Generalized workflow for an HIV-1 Integrase Inhibition Assay.
Podocyte Culture and Treatment for Cytoskeleton Analysis

To investigate the effect of this compound on the podocyte actin cytoskeleton, cultured podocytes are often used.

  • Cell Culture: Conditionally immortalized mouse or human podocyte cell lines are commonly used. They are cultured under permissive conditions to allow for proliferation and then switched to non-permissive conditions to induce differentiation into mature podocytes.

  • Treatment: Differentiated podocytes are treated with an injurious agent (e.g., puromycin aminonucleoside or lipopolysaccharide) to induce cytoskeletal disruption. Subsequently, cells are treated with this compound (typically in the µM range) or a vehicle control (DMSO).

  • Staining and Imaging:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Stain for F-actin using fluorescently labeled phalloidin.

    • Stain for focal adhesions using an antibody against proteins like vinculin or paxillin.

    • Stain the nuclei with DAPI.

    • Image the cells using fluorescence microscopy.

  • Analysis: The formation of stress fibers and the number and size of focal adhesions are quantified to assess the effect of this compound on cytoskeletal organization.

Animal Models of Chronic Kidney Disease

Several animal models are used to evaluate the in vivo efficacy of this compound.

  • Induction of Proteinuria:

    • LPS-induced model: Mice are injected with lipopolysaccharide to induce transient proteinuria.

    • Puromycin aminonucleoside (PAN) nephrosis model: Rats are injected with PAN to induce podocyte injury and proteinuria.

    • Genetic models: Mice with specific gene mutations that lead to kidney disease (e.g., PKCε knockout mice) are used.

    • Diabetes-induced nephropathy: Diabetes is induced in mice (e.g., with streptozotocin) to model diabetic kidney disease.

  • Treatment: this compound is typically administered via intraperitoneal injection at doses ranging from 20-40 mg/kg.

  • Outcome Measurement: The primary outcome is the level of proteinuria, which is often measured as the urine albumin-to-creatinine ratio (ACR). Kidney histology is also examined to assess structural changes.

The logical relationship for evaluating this compound in a CKD model is as follows:

CKD_Model_Logic A Induce Kidney Injury in Animal Model B Administer this compound or Vehicle Control A->B C Collect Urine and Tissue Samples B->C D Measure Proteinuria (ACR) C->D E Analyze Kidney Histology C->E F Compare Outcomes between Treatment and Control Groups D->F E->F

Logical workflow for in vivo evaluation of this compound in CKD models.

Conclusion

This compound is a valuable research tool with a well-defined mechanism of action related to the promotion of actin-dependent dynamin oligomerization. This activity has shown significant promise in preclinical models of chronic kidney disease by restoring podocyte function and reducing proteinuria. Additionally, its ability to inhibit HIV-1 integrase warrants further exploration for potential antiviral applications. The data and protocols summarized in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of this compound and related compounds.

References

In Vitro Stability and Solubility of Bis-T-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-T-23, also known as AG1717, is a tyrphostin derivative initially identified as an inhibitor of HIV-1 integrase.[1] More recently, it has garnered significant attention for its role as a promoter of actin-dependent dynamin oligomerization.[1] This activity has positioned this compound as a valuable research tool for investigating cellular processes involving the actin cytoskeleton, particularly in the context of kidney diseases.[2][3] This technical guide provides a comprehensive overview of the available data on the in vitro stability and solubility of this compound, along with detailed experimental protocols and a visualization of its signaling pathway.

Data Presentation: Solubility and Stability

Solubility

The solubility of this compound has been reported in the organic solvent dimethyl sulfoxide (DMSO). It is important to note that different suppliers provide varying solubility data, and the hygroscopic nature of the compound can impact its dissolution.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100208.15Requires sonication; hygroscopic.[1]
DMSO12.0125Sonication is recommended.[4]

Aqueous Solubility: Data on the aqueous solubility of this compound in physiological buffers (e.g., PBS) is not currently available in published literature. Researchers should determine the aqueous solubility under their specific experimental conditions.

In Vitro Stability

Quantitative data on the in vitro stability of this compound in plasma and liver microsomes, such as half-life (t½) or the percentage of compound remaining over time, are not available in publicly accessible studies. The following sections provide generalized protocols that can be adapted to assess the stability of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro stability of a test compound like this compound. These protocols are based on standard industry practices and should be optimized for specific experimental setups.

Plasma Stability Assay

This assay evaluates the stability of a test compound in plasma from various species to identify potential degradation by plasma enzymes.

Materials:

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Control compound with known plasma stability

  • Blank plasma (e.g., human, mouse, rat)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Pre-warm plasma and PBS to 37°C.

    • Prepare a working solution of the test compound by diluting the stock solution with PBS to the desired concentration (e.g., 100 µM).

  • Incubation:

    • In triplicate for each time point, add the test compound working solution to the pre-warmed plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should typically be ≤1%.

    • Incubate the samples at 37°C with gentle shaking.

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • To stop the reaction, add a cold protein precipitation solvent (e.g., ACN containing an internal standard) to each aliquot at a ratio of 3:1 (v/v).

    • Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a test compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Control compound with known metabolic stability

  • Pooled liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare a microsomal suspension in phosphate buffer.

  • Incubation:

    • Pre-incubate the test compound and the microsomal suspension at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included.

    • The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is around 0.5-1 mg/mL. The final DMSO concentration should be kept low (e.g., <0.1%).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Sample Processing:

    • Terminate the reaction by adding a cold quenching solvent (e.g., ACN with an internal standard) to each aliquot.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action: Promotion of Actin-Dependent Dynamin Oligomerization

This compound exerts its biological effects by promoting the oligomerization of the large GTPase dynamin in an actin-dependent manner. This leads to the stabilization and reorganization of the actin cytoskeleton. In podocytes, this action has been shown to be beneficial in models of chronic kidney disease.[2][3]

BisT23_Signaling_Pathway This compound Signaling Pathway BisT23 This compound DynaminOligo Dynamin Oligomerization (Rings/Helices) BisT23->DynaminOligo Promotes Dynamin Dynamin (monomer/dimer) Dynamin->DynaminOligo Actin Actin Filaments Actin->DynaminOligo Required for ActinCrosslinking Actin Filament Cross-linking & Bundling DynaminOligo->ActinCrosslinking Cytoskeleton Actin Cytoskeleton Stabilization & Reorganization ActinCrosslinking->Cytoskeleton CellularEffects Altered Cellular Processes (e.g., Podocyte structure, Endocytosis) Cytoskeleton->CellularEffects

Caption: this compound promotes actin-dependent dynamin oligomerization.

Experimental Workflow for In Vitro Stability Assays

The following diagram illustrates a typical workflow for conducting in vitro stability assays, such as plasma or microsomal stability.

Stability_Workflow General Workflow for In Vitro Stability Assays Prep Preparation of Reagents (Test compound, Plasma/Microsomes, Buffers) Incubation Incubation at 37°C (Time course sampling) Prep->Incubation Termination Reaction Termination (Protein Precipitation) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data Data Analysis (Calculate t½, CLint) Analysis->Data

References

The Role of Bis-T-23 in Promoting Dynamin Oligomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The large GTPase dynamin is a critical regulator of membrane fission events, playing a pivotal role in processes such as endocytosis and vesicular trafficking. Its function is intrinsically linked to its ability to self-assemble, or oligomerize, into higher-order structures. Dysregulation of dynamin-mediated processes has been implicated in a variety of pathologies, making it an attractive therapeutic target. This technical guide provides an in-depth examination of Bis-T-23, a small molecule that has emerged as a significant promoter of actin-dependent dynamin oligomerization. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of modulating dynamin function.

Introduction to Dynamin and its Oligomerization

Dynamin is a multifaceted protein characterized by several key domains: a GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a proline-rich domain (PRD). The interplay between these domains governs dynamin's ability to bind to membranes, interact with other proteins, and, most importantly, self-assemble.

The process of dynamin oligomerization is fundamental to its function. In solution, dynamin exists primarily as dimers and tetramers which exhibit a basal rate of GTP hydrolysis.[1] However, upon recruitment to the membrane and in the presence of actin, dynamin undergoes a conformational change that facilitates its assembly into helical collars around the necks of budding vesicles. This oligomerization dramatically stimulates its GTPase activity, leading to a conformational change that drives membrane constriction and eventual fission.

This compound: A Promoter of Actin-Dependent Dynamin Oligomerization

This compound, also known as AG1717, is a tyrphostin derivative that has been identified as a potent promoter of actin-dependent dynamin oligomerization.[2] Originally investigated as an HIV-1 integrase inhibitor, its effects on dynamin have opened new avenues for its therapeutic application, particularly in the context of chronic kidney disease (CKD).[2]

The primary mechanism of action of this compound involves the stabilization of dynamin oligomers.[1] By promoting this assembled state, this compound enhances the inherent functions of dynamin, particularly its interaction with the actin cytoskeleton. This is crucial in specialized cells like podocytes, where the integrity of the actin cytoskeleton is paramount for normal function.[1][3][4]

Quantitative Analysis of this compound's Effect on Dynamin

The following table summarizes the key quantitative data regarding the effect of this compound on dynamin activity.

ParameterValueCell/System TypeReference
Dynamin Polymerization (in vitro) ~30-fold increase with this compoundRecombinant dynamin 2-WT[5]
Dynamin 2-K562E Polymerization (in vitro) ~3.5-fold increase with this compoundRecombinant dynamin 2-K562E mutant[5]
HIV-1 Integrase Inhibition 0.18 µMIn vitro assay[2]
Inhibition of Integrase-DNA Binding 2 µMIn vitro assay[2]

Signaling Pathway and Mechanism of Action

The signaling pathway through which this compound exerts its effects is centered on the interplay between dynamin and the actin cytoskeleton.

BisT23_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cellular_Stress Cellular Stress (e.g., in Podocytes) Dynamin_Dimer Dynamin (Dimer/Tetramer) Basal GTPase Activity Cellular_Stress->Dynamin_Dimer Leads to Dysregulation BisT23 This compound Dynamin_Oligomer Oligomerized Dynamin Increased GTPase Activity BisT23->Dynamin_Oligomer Promotes Oligomerization Dynamin_Dimer->Dynamin_Oligomer Actin-Dependent Self-Assembly Actin_Filaments F-Actin Polymerization & Cross-linking Dynamin_Oligomer->Actin_Filaments Induces Actin_Monomers G-Actin Actin_Monomers->Actin_Filaments Polymerization Cytoskeleton Restored Actin Cytoskeleton Integrity Actin_Filaments->Cytoskeleton Podocyte_Function Improved Podocyte Structure & Function Cytoskeleton->Podocyte_Function Proteinuria Reduced Proteinuria Podocyte_Function->Proteinuria GTPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Dynamin - GTP Solution - Reaction Buffer - Malachite Green Reagent Start->Prepare_Reagents Incubate_Dynamin Incubate Dynamin with This compound or Vehicle (DMSO) Prepare_Reagents->Incubate_Dynamin Initiate_Reaction Initiate Reaction by adding GTP Incubate_Dynamin->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Calculate_Pi Calculate Inorganic Phosphate (Pi) Released using a Standard Curve Measure_Absorbance->Calculate_Pi End End Calculate_Pi->End Assembly_Assay_Workflow Start Start Prepare_Samples Prepare Samples: - Recombinant Dynamin - Assembly Buffer - this compound or Vehicle Start->Prepare_Samples Incubate Incubate Samples to Allow for Oligomerization Prepare_Samples->Incubate Centrifuge High-Speed Centrifugation (e.g., 100,000 x g) Incubate->Centrifuge Separate Separate Supernatant (Soluble) and Pellet (Oligomerized) Centrifuge->Separate Analyze_Fractions Analyze Fractions by SDS-PAGE and Western Blot Separate->Analyze_Fractions Quantify Quantify Dynamin in Each Fraction Analyze_Fractions->Quantify End End Quantify->End

References

Bis-T-23: A Technical Overview of an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-T-23, also known as AG1717, is a tyrphostin derivative identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection. The inhibition of integrase is a clinically validated strategy in antiretroviral therapy. This technical guide provides a comprehensive overview of the available data on this compound as an HIV-1 integrase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the general experimental protocols used to characterize such compounds.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by targeting the viral integrase enzyme. The integration process is a two-step reaction catalyzed by integrase: 3'-processing followed by strand transfer. This compound has been shown to inhibit both of these key catalytic activities. Furthermore, it interferes with the binding of the integrase enzyme to its DNA substrate. The binding of tyrphostins like this compound is thought to occur at or near the catalytic core of the HIV-1 integrase.[1]

Quantitative Inhibitory Data

The inhibitory activity of this compound against HIV-1 integrase has been quantified in biochemical assays. The following table summarizes the key findings.

ParameterValueDescription
HIV-1 Integrase Inhibition0.18 µMConcentration required to inhibit the overall activity of HIV-1 integrase.[2]
Integrase-DNA Binding Inhibition2 µMConcentration required to inhibit the binding of HIV-1 integrase to its substrate DNA.[2]

Experimental Protocols

While the specific, detailed experimental protocols used to generate the above data for this compound are detailed in a 1995 publication by Mazumder et al. in Biochemistry, the full text of this article is not widely available. However, based on standard methodologies for assessing HIV-1 integrase inhibitors, the following general protocols are representative of the techniques likely employed.

HIV-1 Integrase 3'-Processing and Strand Transfer Assays (General Protocol)

These assays are designed to measure the two key catalytic activities of HIV-1 integrase. They are often performed using purified recombinant integrase and oligonucleotide substrates that mimic the ends of the viral long terminal repeats (LTRs).

1. Reagents and Materials:

  • Purified recombinant HIV-1 integrase protein.

  • Oligonucleotide substrates mimicking the U5 end of the HIV-1 LTR, often labeled (e.g., with biotin or a radioactive isotope).

  • Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺), DTT, and a buffering agent (e.g., HEPES or MOPS).

  • Target DNA (for strand transfer assay).

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Gel electrophoresis apparatus and reagents for product analysis.

  • Detection system (e.g., autoradiography for radioactive labels, or a streptavidin-conjugate system for biotin labels).

2. Assay Procedure:

  • Reaction Setup: The reaction is typically set up in a microcentrifuge tube or a 96-well plate.

  • Incubation: Purified HIV-1 integrase is pre-incubated with the test compound (this compound) at various concentrations in the reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the labeled oligonucleotide substrate. For the strand transfer assay, a target DNA is also included.

  • Reaction Conditions: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (typically 37 °C).

  • Termination: The reaction is stopped by the addition of a stop solution, which often contains a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Detection and Quantification: The processed (shorter) DNA product (in the 3'-processing assay) and the strand transfer products (larger DNA molecules) are visualized and quantified using an appropriate detection method. The intensity of the product bands in the presence of the inhibitor is compared to a no-inhibitor control to determine the percent inhibition and subsequently the IC50 value.

HIV-1 Integrase-DNA Binding Assay (General Protocol)

This assay measures the ability of an inhibitor to prevent the binding of HIV-1 integrase to its DNA substrate.

1. Reagents and Materials:

  • Purified recombinant HIV-1 integrase protein.

  • Biotinylated oligonucleotide substrate corresponding to the HIV-1 LTR.

  • Streptavidin-coated microplates.

  • Antibody specific for HIV-1 integrase, conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate for the reporter enzyme (e.g., TMB for HRP).

  • Wash buffers and blocking solutions.

  • This compound (or other test compounds).

2. Assay Procedure:

  • Plate Coating: The wells of a streptavidin-coated microplate are coated with the biotinylated oligonucleotide substrate.

  • Blocking: The wells are blocked to prevent non-specific binding.

  • Inhibitor Incubation: The test compound (this compound) is added to the wells at various concentrations.

  • Integrase Binding: Purified HIV-1 integrase is added to the wells and incubated to allow binding to the immobilized DNA substrate.

  • Washing: The wells are washed to remove unbound integrase.

  • Antibody Incubation: An antibody against HIV-1 integrase is added to the wells.

  • Washing: The wells are washed to remove unbound antibody.

  • Detection: The substrate for the reporter enzyme is added, and the resulting signal (e.g., color change) is measured using a plate reader. The signal intensity is proportional to the amount of bound integrase. The reduction in signal in the presence of the inhibitor is used to calculate the percent inhibition and the IC50 value.

Visualizations

Logical Flow of HIV-1 Integrase Inhibition by this compound

HIV_Integrase_Inhibition HIV_1_Integrase HIV-1 Integrase Binding Binding HIV_1_Integrase->Binding Viral_DNA Viral DNA (LTR ends) Viral_DNA->Binding Host_DNA Host DNA Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Bis_T_23 This compound Bis_T_23->Binding Inhibits Processing 3'-Processing Bis_T_23->Processing Inhibits Bis_T_23->Strand_Transfer Inhibits Binding->Processing Processing->Strand_Transfer Integration Integration Strand_Transfer->Integration

Caption: Inhibition of HIV-1 integrase steps by this compound.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Integrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Integrase, DNA, Buffer) Pre_incubation Pre-incubate Integrase with this compound Reagents->Pre_incubation Compound Prepare this compound dilutions Compound->Pre_incubation Reaction_start Add DNA Substrate (Initiate Reaction) Pre_incubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Stop_reaction Stop Reaction Incubation->Stop_reaction Electrophoresis Gel Electrophoresis Stop_reaction->Electrophoresis Detection Detect Products Electrophoresis->Detection Quantification Quantify Inhibition (Calculate IC50) Detection->Quantification

Caption: General workflow for biochemical integrase inhibition assay.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Bis-T-23 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the effect of Bis-T-23 on the actin cytoskeleton of podocytes. This compound is a small molecule known to promote actin-dependent dynamin oligomerization and has been investigated for its potential in ameliorating chronic kidney disease.[1][2] It also exhibits inhibitory activity against HIV-1 integrase.[1][3] This document outlines the signaling pathway of this compound, a detailed experimental workflow, and a protocol for assessing its impact on podocyte cytoskeletal rearrangement and focal adhesions.

Data Presentation

The following table summarizes the known in vitro effects of this compound. Researchers can use this as a template to record their own experimental findings for comparative analysis.

Assay TypeCell Line/SystemConcentrationObserved EffectReference
HIV-1 Integrase InhibitionCell-free0.18 µMInhibition of HIV-1 integrase[1]
HIV-1 Integrase DNA BindingCell-free2 µMInhibition of integrase binding to substrate DNA[1]
Podocyte Cytoskeleton RearrangementHuman urinary podocytes1 µL/mLInduced actin and vinculin rearrangement and recovery[4][5]
Dynamin OligomerizationCultured mouse podocytesNot specifiedPromotes stress fiber formation and focal adhesion maturation[4][6][7]
Actin PolymerizationInjured podocytesNot specifiedIncreases actin polymerization[2]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action in podocytes involves the modulation of the actin cytoskeleton through its interaction with dynamin.[2][8] Dynamin, a large GTPase, plays a crucial role in maintaining the cellular architecture of podocytes by directly interacting with actin.[2] this compound promotes the actin-dependent oligomerization of dynamin.[1][2][8] This enhanced oligomerization of dynamin leads to increased actin polymerization and the cross-linking of actin filaments.[2][8] The resulting stabilization of the actin cytoskeleton helps restore the normal structure of podocyte foot processes, which is often dysregulated in chronic kidney diseases.[2] This leads to the formation of stress fibers and the maturation of focal adhesions, which are critical for podocyte function and adhesion to the glomerular basement membrane.[4][6][7]

BisT23_Signaling_Pathway This compound This compound Dynamin Dynamin This compound->Dynamin promotes Dynamin_Oligomerization Dynamin Oligomerization Dynamin->Dynamin_Oligomerization undergoes Actin_Monomers Actin Monomers Actin_Polymerization Actin Polymerization & Cross-linking Actin_Monomers->Actin_Polymerization polymerize to Dynamin_Oligomerization->Actin_Polymerization enhances Stress_Fibers Stress Fiber Formation Actin_Polymerization->Stress_Fibers Focal_Adhesions Focal Adhesion Maturation Actin_Polymerization->Focal_Adhesions Podocyte_Architecture Restored Podocyte Architecture Stress_Fibers->Podocyte_Architecture Focal_Adhesions->Podocyte_Architecture

Caption: this compound signaling pathway in podocytes.

Experimental Protocols

In Vitro Assay for this compound Effect on Podocyte Cytoskeleton and Vinculin Expression

This protocol is designed to assess the ability of this compound to restore the actin cytoskeleton and enhance focal adhesions in cultured podocytes, particularly those derived from urinary sediments of patients with glomerular diseases.[4][5]

Materials:

  • Human urinary podocytes or a suitable podocyte cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-vinculin

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568) for F-actin staining

  • Mounting medium with DAPI

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Experimental Workflow:

Caption: Experimental workflow for this compound in vitro assay.

Procedure:

  • Cell Culture:

    • Culture human urinary podocytes or a podocyte cell line on sterile glass coverslips in a 24-well plate.

    • Allow the cells to adhere and grow to the desired confluency (typically 60-70%).

  • Treatment:

    • Prepare a working solution of this compound in cell culture medium. A final concentration of 1 µL/mL has been shown to be effective.[4][5]

    • Prepare a vehicle control with the same final concentration of DMSO as the this compound solution.

    • Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.[4][5]

  • Immunofluorescence Staining:

    • After incubation, gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against vinculin (diluted in blocking solution) overnight at 4°C.

    • The next day, wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (both diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the F-actin cytoskeleton (phalloidin staining), focal adhesions (vinculin staining), and nuclei (DAPI staining).

    • Analyze the images for changes in the organization of the actin cytoskeleton (e.g., formation of stress fibers) and the number and size of focal adhesions (vinculin-positive plaques).

Expected Outcomes:

Treatment with this compound is expected to induce a rearrangement of the actin cytoskeleton, characterized by the formation of more defined stress fibers compared to the vehicle-treated control cells.[4][5] Additionally, an increase in the expression and localization of vinculin to focal adhesion points is anticipated, indicating the maturation of these structures.[4][5]

Concluding Remarks

The provided protocol offers a robust method for the in vitro evaluation of this compound's effects on podocyte biology. This assay can be adapted for dose-response studies and for screening other compounds with similar mechanisms of action. The detailed workflow and understanding of the underlying signaling pathway will aid researchers in the fields of nephrology and drug discovery in their investigation of novel therapeutic strategies targeting the podocyte actin cytoskeleton.

References

Application Notes and Protocols: Bis-T-23 Podocyte Stress Fiber Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier in the kidney. Their intricate foot processes and the underlying actin cytoskeleton are essential for maintaining normal kidney function. Disruption of the podocyte actin cytoskeleton is a common pathological feature in various proteinuric kidney diseases, leading to foot process effacement and proteinuria. The Bis-T-23 podocyte stress fiber formation assay is a powerful in vitro tool used to investigate the integrity of the podocyte actin cytoskeleton and to screen for compounds that can restore or enhance its structure. This compound is a small molecule that promotes the oligomerization of the large GTPase dynamin in an actin-dependent manner.[1][2][3] This leads to increased actin polymerization and the formation of prominent stress fibers and mature focal adhesions, which are critical for podocyte adhesion and stability.[4] These application notes provide a detailed protocol for this assay, along with quantitative data and a description of the underlying signaling pathway.

Principle of the Assay

The assay is based on the principle that this compound can rescue or enhance the formation of actin stress fibers and focal adhesions in cultured podocytes, particularly in models of podocyte injury where the cytoskeleton is compromised. Cultured podocytes are treated with this compound, and the resulting changes in the actin cytoskeleton and focal adhesions are visualized and quantified using immunofluorescence microscopy. The primary endpoints of the assay are the density and organization of F-actin stress fibers and the number and size of focal adhesions, which are typically marked by proteins such as vinculin or paxillin.

Applications

  • Drug Discovery: Screening for novel therapeutic compounds that can protect or restore the podocyte actin cytoskeleton.

  • Disease Modeling: Studying the pathophysiology of kidney diseases associated with podocyte injury and cytoskeletal disruption.

  • Mechanism of Action Studies: Elucidating the molecular pathways involved in podocyte cytoskeletal regulation.

  • Personalized Medicine: Assessing the potential of dynamin-targeting drugs to restore cytoskeletal integrity in podocytes derived from patients with nephrotic syndrome.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on podocyte stress fiber formation and focal adhesion maturation.

Table 1: Effect of this compound on Stress Fiber Density in Human Podocytes

Treatment GroupMean Stress Fiber Density (Arbitrary Units)Fold Change vs. Control
DMSO (Control)1.001.0
This compound (50 µM)1.581.58

Data adapted from a study on human podocytes expressing wild-type dynamin 2. Stress fiber density was quantified from fluorescence microscopy images.[5]

Table 2: Effect of this compound on Focal Adhesion Number in Human Podocytes

Treatment GroupMean Number of Focal Adhesions per CellFold Change vs. Control
DMSO (Control)351.0
This compound (50 µM)681.94

Data adapted from a study on human podocytes expressing wild-type dynamin 2. Focal adhesions were identified by paxillin staining and quantified.[5]

Experimental Protocols

I. Podocyte Cell Culture

This protocol describes the culture of conditionally immortalized human podocytes, which are widely used for these types of studies.

Materials:

  • Conditionally immortalized human or mouse podocyte cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Insulin-Transferrin-Selenium (ITS)

  • Penicillin-Streptomycin solution

  • Collagen Type I coated flasks, plates, and coverslips

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Incubator at 33°C (permissive conditions) and 37°C (non-permissive conditions) with 5% CO2

Protocol:

  • Proliferation (Permissive Conditions): Culture podocytes at 33°C in RPMI-1640 supplemented with 10% FBS, 1% ITS, and 1% Penicillin-Streptomycin on collagen-coated flasks. This allows for cell proliferation.

  • Differentiation (Non-permissive Conditions): To induce differentiation, passage the podocytes and seed them onto collagen-coated plates or coverslips. Transfer the cells to a 37°C incubator for 10-14 days. The medium should be changed every 2-3 days. Differentiated podocytes will exhibit a more complex morphology with the formation of processes.

  • Seeding for Assay: For the assay, seed differentiated podocytes onto collagen-coated glass coverslips in 24-well plates at a density that allows for the clear visualization of individual cell morphology (e.g., 2 x 10^4 cells/well). Allow the cells to adhere and grow for at least 24 hours before treatment.

II. This compound Treatment

Materials:

  • This compound (can be sourced from chemical suppliers)

  • Dimethyl sulfoxide (DMSO)

  • Differentiated podocytes on coverslips

  • Cell culture medium

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical concentration range to test is 10-50 µM.[5] A 1 µL/mL concentration has also been reported for treating urinary podocytes for 1 hour.[4] A vehicle control using the same final concentration of DMSO should be prepared.

  • Treatment: Remove the existing medium from the podocyte cultures and replace it with the medium containing this compound or the DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from 1 hour to 24 hours, depending on the experimental design.[4][5]

  • Proceed to Staining: After incubation, the cells are ready for fixation and staining.

III. Immunofluorescence Staining for Stress Fibers and Focal Adhesions

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody against a focal adhesion protein (e.g., mouse anti-vinculin or rabbit anti-paxillin)

  • Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 546 Phalloidin) for F-actin staining

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Protocol:

  • Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for antibodies and phalloidin to access intracellular structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against the focal adhesion protein (e.g., anti-vinculin) in the blocking solution according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-conjugated secondary antibody and the fluorescently-conjugated phalloidin in the blocking solution. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

IV. Imaging and Quantification

Materials:

  • Fluorescence microscope or a high-content imaging system

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Image Acquisition: Acquire images of the stained cells using a fluorescence microscope with appropriate filters for DAPI, the focal adhesion stain (e.g., Alexa Fluor 488), and the F-actin stain (e.g., Alexa Fluor 546). For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, gain).

  • Stress Fiber Quantification (using ImageJ/Fiji):

    • Open the image of the phalloidin staining.

    • Use a filtering or thresholding method to enhance the visibility of stress fibers.

    • Plugins like "Ridge Detection" or manual tracing can be used to identify and count the number of stress fibers per cell.

    • Measure the total area of stress fibers per cell.

    • The overall intensity of phalloidin staining can also be used as a measure of F-actin content.

  • Focal Adhesion Quantification (using ImageJ/Fiji):

    • Open the image of the vinculin/paxillin staining.

    • Apply a threshold to the image to segment the focal adhesions from the background.

    • Use the "Analyze Particles" function to count the number of focal adhesions per cell and measure their individual area and circularity.

    • Define a size range to exclude non-specific particles.

  • Data Analysis: Collect data from a sufficient number of cells for each condition (e.g., at least 30 cells per group from three independent experiments). Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and this compound treated groups.

Visualizations

Signaling Pathway of this compound in Podocytes

BisT23_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm BisT23 This compound Dynamin Dynamin (monomer/dimer) BisT23->Dynamin promotes DynaminOligo Dynamin Oligomerization Dynamin->DynaminOligo ActinPoly Actin Polymerization (F-actin formation) DynaminOligo->ActinPoly StressFibers Stress Fiber Formation ActinPoly->StressFibers FocalAdhesions Focal Adhesion Maturation ActinPoly->FocalAdhesions PodocyteStructure Podocyte Structural Integrity StressFibers->PodocyteStructure FocalAdhesions->PodocyteStructure

Caption: Signaling pathway of this compound in podocytes.

Experimental Workflow for this compound Podocyte Stress Fiber Formation Assay

Experimental_Workflow start Start: Culture and Differentiate Podocytes seed Seed Differentiated Podocytes on Collagen-Coated Coverslips start->seed treat Treat with this compound (and DMSO vehicle control) seed->treat fix Fix with 4% Paraformaldehyde treat->fix perm Permeabilize with 0.1% Triton X-100 fix->perm block Block with 1% BSA perm->block stain Immunofluorescent Staining: - Primary Ab (Vinculin/Paxillin) - Secondary Ab (Alexa Fluor 488) - Phalloidin (Alexa Fluor 546) - DAPI block->stain image Fluorescence Microscopy Imaging stain->image quantify Image Quantification (ImageJ/Fiji): - Stress Fiber Density/Area - Focal Adhesion Number/Size image->quantify end End: Data Analysis and Interpretation quantify->end

Caption: Experimental workflow for the this compound assay.

References

Application Notes and Protocols for Bis-T-23 in Chronic Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. A common pathological feature across various forms of CKD is damage to podocytes, specialized cells in the glomerulus that are crucial for filtration. Dysregulation of the podocyte actin cytoskeleton is a key event in the pathogenesis of proteinuria, a hallmark of CKD.[1][2] The small molecule Bis-T-23 has emerged as a promising therapeutic candidate that targets the podocyte cytoskeleton.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical CKD models, including its mechanism of action, detailed experimental protocols, and expected outcomes.

This compound promotes the actin-dependent oligomerization of dynamin, a GTPase involved in maintaining cellular architecture.[1][2] This action helps to stabilize the actin cytoskeleton in injured podocytes, restoring their normal structure and function.[1][3] Studies have demonstrated that this compound administration can ameliorate proteinuria, reduce glomerular damage, and improve overall renal health in diverse animal models of CKD.[1][2]

Mechanism of Action: this compound Signaling Pathway

This compound's therapeutic effect is centered on the modulation of the podocyte actin cytoskeleton through the promotion of dynamin oligomerization. In podocyte injury, the actin cytoskeleton becomes disorganized, leading to foot process effacement and proteinuria. This compound intervenes by stabilizing dynamin, which in turn promotes actin polymerization and the restoration of stress fibers and focal adhesions.

BisT23_Signaling_Pathway cluster_podocyte Podocyte CKD_Injury CKD-Associated Podocyte Injury (e.g., genetic mutations, toxins, metabolic stress) Actin_Dysregulation Actin Cytoskeleton Dysregulation CKD_Injury->Actin_Dysregulation Dynamin_Dysfunction Dynamin Dysfunction CKD_Injury->Dynamin_Dysfunction FPE Foot Process Effacement Actin_Dysregulation->FPE Dynamin_Dysfunction->Actin_Dysregulation Proteinuria Proteinuria FPE->Proteinuria BisT23 This compound Dynamin_Oligomerization Actin-Dependent Dynamin Oligomerization BisT23->Dynamin_Oligomerization promotes Actin_Polymerization Actin Polymerization & Stabilization Dynamin_Oligomerization->Actin_Polymerization Podocyte_Structure Restoration of Podocyte Structure Actin_Polymerization->Podocyte_Structure Reduced_Proteinuria Reduced Proteinuria Podocyte_Structure->Reduced_Proteinuria

Caption: this compound signaling pathway in podocytes.

Experimental Protocols

The following are detailed protocols for the application of this compound in established rodent models of chronic kidney disease.

General Experimental Workflow

The general workflow for evaluating the efficacy of this compound in a CKD model involves disease induction, treatment administration, and subsequent endpoint analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound in CKD Models Animal_Model 1. Select Animal Model (e.g., STZ-induced, PAN, Genetic) Disease_Induction 2. Disease Induction Animal_Model->Disease_Induction Baseline 3. Baseline Measurements (e.g., Proteinuria, Body Weight) Disease_Induction->Baseline Treatment_Groups 4. Randomize into Treatment Groups (Vehicle, this compound) Baseline->Treatment_Groups Treatment_Admin 5. Daily this compound Administration (e.g., 40 mg/kg, i.p.) Treatment_Groups->Treatment_Admin Monitoring 6. Monitor Health & Proteinuria Treatment_Admin->Monitoring Endpoint 7. Endpoint Analysis (Urine, Blood, Kidney Tissue) Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

Caption: General experimental workflow for this compound studies.

Protocol 1: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

This model mimics diabetic kidney disease, a leading cause of CKD.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • Streptozotocin (STZ)

  • Sodium citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Metabolic cages

  • Urine collection tubes

  • Blood glucose meter and strips

  • Materials for tissue fixation and processing

Procedure:

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.[4]

    • Prepare a fresh solution of STZ in cold sodium citrate buffer (e.g., 10 mg/mL).[5]

    • Inject mice intraperitoneally (i.p.) with a low dose of STZ (e.g., 40-50 mg/kg) for five consecutive days.[4][5]

    • Administer an equal volume of citrate buffer to the control group.

    • Monitor blood glucose levels 72 hours and 7 days post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.[6]

  • This compound Treatment:

    • Allow diabetic nephropathy to develop over a period of 16 weeks, monitoring for the onset of proteinuria.[1]

    • Randomize diabetic mice into two groups: vehicle control and this compound treatment.

    • Administer this compound (40 mg/kg) or vehicle i.p. daily for 8 consecutive days.[1][7]

  • Endpoint Analysis:

    • Proteinuria Measurement:

      • House mice in metabolic cages to collect 24-hour urine samples at baseline and after the treatment period.[8]

      • Centrifuge urine to remove debris.

      • Measure urinary albumin and creatinine concentrations using commercially available ELISA kits.[8]

      • Calculate the albumin-to-creatinine ratio (ACR) to normalize for urine concentration.[8]

    • Histological Analysis:

      • At the end of the study, euthanize mice and perfuse kidneys with PBS.

      • Fix one kidney in 10% formalin for paraffin embedding.[9]

      • Section the paraffin-embedded tissue and perform staining with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome to evaluate interstitial fibrosis.[10]

      • Perform immunohistochemistry for Collagen IV to quantify extracellular matrix deposition.[9]

Protocol 2: Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats

This model induces podocyte injury and heavy proteinuria, mimicking aspects of focal segmental glomerulosclerosis (FSGS).

Materials:

  • Male Sprague-Dawley rats (4-5 weeks old)

  • Puromycin aminonucleoside (PAN)

  • Sterile 0.9% saline

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Metabolic cages

  • Urine collection tubes

  • Materials for tissue fixation and processing

Procedure:

  • Induction of Nephrosis:

    • Acclimatize rats for one week.[11]

    • Administer a single i.p. injection of PAN (e.g., 50 mg/kg).[11] Control animals receive an equal volume of saline.

    • Proteinuria typically develops within 7-12 days.[1][11]

  • This compound Treatment:

    • On day 12 post-PAN injection, when proteinuria is established, randomize rats into treatment groups.[1]

    • Administer this compound (dose to be optimized for rats, starting from a comparable dose to mice, e.g., 40 mg/kg) or vehicle i.p. daily.[1]

    • Continue treatment for a specified duration (e.g., until day 24).[1]

  • Endpoint Analysis:

    • Proteinuria Measurement:

      • Collect 24-hour urine samples at baseline (day 12) and at subsequent time points (e.g., days 18 and 24).[1]

      • Measure total urinary protein using a suitable method like the Bradford assay or a specific albumin ELISA.[12]

    • Histological Analysis:

      • At the study endpoint, collect and process kidney tissues as described in Protocol 1.

      • Analyze sections for glomerular and tubulointerstitial injury.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies using this compound in various CKD models.

Table 1: Effect of this compound on Proteinuria in Different CKD Models

Animal ModelTreatment GroupOutcome MeasureResultReference
ACTN4 Mice (Genetic FSGS) This compound (40 mg/kg)Albumin-to-Creatinine Ratio (ACR)Transient reduction in proteinuria[7][13]
CD2AP Knockout Mice This compound (40 mg/kg)ACRPrevention of high-level proteinuria[7][13]
PKCε Knockout Mice This compound (40 mg/kg)ACRSignificant lowering of proteinuria[7]
STZ-Induced Diabetic Mice This compoundACRReduction in proteinuria[1][9]
PAN-Induced Nephrosis Rats This compoundProteinuriaSignificant reduction in proteinuria[1]

Table 2: Histological and Survival Outcomes with this compound Treatment

Animal ModelTreatment GroupHistological FindingSurvival OutcomeReference
STZ-Induced Diabetic Mice This compoundReduced collagen IV deposits, diminished mesangial matrix expansionNot reported[1]
CD2AP Knockout Mice This compound (40 mg/kg)Restoration of podocyte foot process ultrastructureExtended lifespan[1][13]
PKCε Knockout Mice This compoundImproved glomerular morphologyNot reported[1]

Conclusion

This compound represents a novel therapeutic strategy for CKD by directly targeting the structural integrity of podocytes. The provided protocols offer a framework for evaluating the efficacy of this compound and similar compounds in preclinical models of chronic kidney disease. The consistent findings of reduced proteinuria and preserved glomerular architecture across multiple models underscore the potential of this approach for treating a broad range of proteinuric kidney diseases.[1][2] Further research and development of podocyte-specific delivery systems may enhance the therapeutic potential and minimize potential systemic effects of dynamin modulation.[9]

References

Application Notes and Protocols for Bis-T-23 Administration in Mouse Models of Proteinuria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-T-23 is a small molecule compound that has demonstrated significant efficacy in ameliorating proteinuria in various preclinical mouse models of kidney disease.[1][2][3] Its mechanism of action centers on the promotion of actin-dependent dynamin oligomerization.[2][3][4] This process is crucial for maintaining the integrity of the actin cytoskeleton in podocytes, the specialized cells in the glomerulus that form a key component of the kidney's filtration barrier.[1][2][3] Dysregulation of the podocyte actin cytoskeleton is a common pathogenic feature in a spectrum of chronic kidney diseases (CKD) leading to proteinuria.[2][3] By targeting and stabilizing this cellular architecture, this compound offers a novel therapeutic strategy to restore podocyte function and reduce protein leakage into the urine.[1][5]

These application notes provide detailed protocols for the administration of this compound in mouse models of proteinuria, along with a summary of expected quantitative outcomes and a visualization of the proposed signaling pathway.

Data Presentation: Efficacy of this compound in Mouse Models of Proteinuria

The following tables summarize the quantitative data from key studies on the effects of this compound in various mouse models of proteinuria.

Mouse Model Induction Method This compound Dosage & Regimen Key Outcome Reference
Transient ProteinuriaLipopolysaccharide (LPS) injection40 mg/kg, single dose at 48 hours post-LPSSignificantly lowered albumin/creatinine ratio (ACR) at 50-56 hours[1]
Genetic (FSGS)Homozygous for a point mutation in α-actinin 4 (ACTN4)40 mg/kg, single doseDecreased ACR compared to controls 4 hours post-treatment[1]
Genetic (FSGS)CD2AP knockout mice40 mg/kg, daily for 6 daysPrevented the onset of high-level proteinuria and increased survival[6]
GeneticPKCε knockout mice40 mg/kg, daily for 8 daysPrevented the progression of and significantly lowered proteinuria[2]
Diabetes-InducedStreptozotocin (STZ) injectionDaily for 8 daysSignificantly reduced proteinuria[1][2]

Experimental Protocols

Preparation of this compound Solution
  • Compound: this compound (also known as AG1717)[4]

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent, though the final vehicle for injection may vary. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. A typical final concentration of DMSO in the injection vehicle is 1%.[2]

  • Procedure:

    • Allow this compound powder to equilibrate to room temperature.

    • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume.

    • For administration, dilute the stock solution in a suitable sterile vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., 1%).[2]

    • Vortex the solution thoroughly to ensure it is fully dissolved.

Mouse Models of Proteinuria

Several mouse models can be utilized to study the effects of this compound on proteinuria. The choice of model will depend on the specific research question.

  • LPS-Induced Transient Proteinuria:

    • Strain: C57BL/6 or other appropriate strains.

    • Induction: Administer lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection at a dose of 10 mg/kg. A second dose can be administered 24 hours later to ensure a robust proteinuric response.[1]

    • Proteinuria Development: Proteinuria, measured as an increase in the albumin-to-creatinine ratio (ACR), typically becomes evident 48-56 hours after the initial LPS injection.[1]

  • Genetic Models of Chronic Kidney Disease:

    • ACTN4 (K256E) Mutant Mice: These mice carry a point mutation in the α-actinin 4 gene and spontaneously develop focal segmental glomerulosclerosis (FSGS).[1][6]

    • CD2AP Knockout Mice: These mice lack the CD2AP protein and develop severe proteinuria and kidney failure.[6]

    • PKCε Knockout Mice: These mice have a genetic deletion of the protein kinase C epsilon gene and develop proteinuria and glomerular injury by approximately 12 weeks of age.[2]

  • Streptozotocin (STZ)-Induced Diabetic Nephropathy:

    • Strain: BALB/c or other susceptible strains.

    • Induction: A single high dose of streptozotocin (e.g., 150-200 mg/kg) administered via i.p. injection can induce diabetes. Blood glucose levels should be monitored to confirm the onset of diabetes.

    • Proteinuria Development: Proteinuria typically develops over several weeks to months following the induction of diabetes.[1][2]

Administration of this compound
  • Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound administration in mice.[4]

  • Dosage: A dose of 40 mg/kg has been shown to be effective in multiple studies.[1][2][6] However, dose-response studies may be necessary for new models or specific experimental conditions.

  • Dosing Regimen:

    • For acute models like LPS-induced proteinuria, a single dose administered at the onset of proteinuria may be sufficient.[1]

    • For chronic models, daily administration for a period of several days (e.g., 6-8 days) has been shown to be effective.[2][6]

Assessment of Proteinuria
  • Urine Collection: Spot urine samples can be collected from mice. For metabolic cage studies, 24-hour urine collections can provide a more comprehensive assessment.

  • Measurement of Albumin and Creatinine:

    • Centrifuge the urine samples to pellet any debris.

    • Use commercially available ELISA kits to measure the concentration of albumin in the urine.

    • Use a colorimetric assay kit to measure the creatinine concentration.

    • Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine concentration. A significant decrease in ACR in this compound treated mice compared to vehicle-treated controls indicates a reduction in proteinuria.

Histological and Molecular Analysis
  • Tissue Collection: At the end of the experiment, perfuse the mice with PBS and then fix the kidneys with 4% paraformaldehyde for histological analysis or snap-freeze them in liquid nitrogen for molecular studies.

  • Histology: Paraffin-embed the fixed kidneys and prepare sections for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular morphology and mesangial matrix expansion.[2]

  • Immunofluorescence: Stain kidney sections for podocyte-specific proteins (e.g., nephrin, podocin) and cytoskeletal components (e.g., F-actin) to visualize the effects of this compound on podocyte structure.

  • Electron Microscopy: For ultrastructural analysis of podocyte foot processes, transmission electron microscopy (TEM) can be performed on kidney sections.[2]

Visualizations

Signaling Pathway of this compound in Podocytes

G cluster_0 Podocyte Injury cluster_1 Molecular Cascade cluster_2 Therapeutic Intervention cluster_3 Restored Function Podocyte_Injury Podocyte Injury (e.g., Genetic Mutation, Disease State) Actin_Dysregulation Dysregulation of Actin Cytoskeleton Podocyte_Injury->Actin_Dysregulation Dynamin_Dysfunction Impaired Dynamin Oligomerization Actin_Dysregulation->Dynamin_Dysfunction BisT23 This compound Dynamin_Oligomerization Promotes Actin-Dependent Dynamin Oligomerization BisT23->Dynamin_Oligomerization Actin_Restoration Restoration of Actin Cytoskeleton Dynamin_Oligomerization->Actin_Restoration Podocyte_Function Improved Podocyte Structure & Function Actin_Restoration->Podocyte_Function Reduced_Proteinuria Reduced Proteinuria Podocyte_Function->Reduced_Proteinuria G cluster_0 Model Induction cluster_1 Treatment cluster_2 Monitoring & Analysis cluster_3 Outcome Induce_Model Induce Proteinuria in Mice (e.g., LPS, Genetic, STZ) Administer_BisT23 Administer this compound (i.p.) Induce_Model->Administer_BisT23 Administer_Vehicle Administer Vehicle Control (i.p.) Induce_Model->Administer_Vehicle Urine_Collection Urine Collection Administer_BisT23->Urine_Collection Tissue_Harvest Harvest Kidneys Administer_BisT23->Tissue_Harvest Administer_Vehicle->Urine_Collection Administer_Vehicle->Tissue_Harvest ACR_Measurement Measure Albumin & Creatinine (ACR) Urine_Collection->ACR_Measurement Data_Analysis Data Analysis & Comparison ACR_Measurement->Data_Analysis Histology_EM Histology & Electron Microscopy Tissue_Harvest->Histology_EM Histology_EM->Data_Analysis

References

Application Notes and Protocols for Bis-T-23 Treatment in Podocyte Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocyte injury is a central event in the pathogenesis of a wide range of glomerular diseases, leading to proteinuria and progressive loss of kidney function. The intricate actin cytoskeleton of podocytes is crucial for maintaining their unique architecture and the integrity of the glomerular filtration barrier. Dysregulation of the podocyte actin cytoskeleton is a common hallmark of chronic kidney disease (CKD). The small molecule Bis-T-23 has emerged as a promising therapeutic agent that targets the actin cytoskeleton in injured podocytes. It promotes the actin-dependent oligomerization of the GTPase dynamin, leading to increased actin polymerization and stabilization of the cytoskeleton.[1][2] This, in turn, helps restore the normal ultrastructure of podocyte foot processes, reduce proteinuria, and ameliorate glomerular injury in various preclinical models of kidney disease.[1][3][4][5]

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of podocyte injury, along with methods for assessing its therapeutic efficacy.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its protective effects on podocytes by directly targeting the dynamin-actin axis. In injured podocytes, the actin cytoskeleton is often disorganized. This compound promotes the oligomerization of dynamin in an actin-dependent manner. This enhanced oligomerization crosslinks actin filaments, leading to the stabilization and reorganization of the actin cytoskeleton, including the formation of stress fibers and focal adhesions.[2][4][6] This restoration of cytoskeletal integrity is critical for maintaining podocyte structure and function.

BisT23_Signaling_Pathway cluster_injury Podocyte Injury cluster_treatment This compound Intervention cluster_outcome Cellular Response Injury Various Insults (LPS, PAN, Diabetes, etc.) Actin_Dysregulation Actin Cytoskeleton Dysregulation Injury->Actin_Dysregulation leads to Dynamin Dynamin Actin_Dysregulation->Dynamin is targeted by BisT23 This compound BisT23->Dynamin promotes Dynamin_Oligo Actin-Dependent Dynamin Oligomerization Dynamin->Dynamin_Oligo undergoes Actin_Stabilization Actin Cytoskeleton Stabilization Dynamin_Oligo->Actin_Stabilization leads to Stress_Fibers Increased Stress Fibers & Focal Adhesions Actin_Stabilization->Stress_Fibers Podocyte_Health Restored Podocyte Structure & Function Stress_Fibers->Podocyte_Health

Caption: this compound signaling pathway in injured podocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in various preclinical models of podocyte injury.

Table 1: In Vivo Efficacy of this compound in Animal Models of Podocyte Injury

Animal ModelInjury InductionThis compound DosageTreatment DurationKey OutcomesReference
LPS-Induced Nephropathy (Mouse) Intraperitoneal LPS injection (12 mg/kg)40 mg/kg2 consecutive dosesSignificant reduction in proteinuria[1]
Puromycin Aminonucleoside (PAN) Nephrosis (Rat) Intraperitoneal PAN injection20 mg/kg6 consecutive daysSignificant reduction in proteinuria[1]
Diabetic Nephropathy (Mouse) Streptozotocin (STZ) injection20 mg/kg8 consecutive daysLowered proteinuria[4]
PKCε Knockout Mouse Genetic model40 mg/kg8 consecutive daysSignificantly lowered proteinuria and reduced mesangial expansion[1]

Table 2: In Vitro Efficacy of this compound on Cultured Podocytes

Cell TypeInjury ModelThis compound ConcentrationTreatment DurationKey OutcomesReference
Human Podocytes Ex vivo from patients with nephrotic syndrome1 µL/mL1 hourRearrangement of actin cytoskeleton and increased vinculin expression[7]
Human Podocyte Cell Line N/A50 µMNot specifiedIncreased stress fiber density and number of focal adhesions[2]

Experimental Protocols

In Vitro Protocol: this compound Treatment of Cultured Podocytes

This protocol describes the treatment of cultured human podocytes with this compound to assess its effects on the actin cytoskeleton.

Materials:

  • Cultured human podocytes

  • This compound (solubilized in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibody against a focal adhesion protein (e.g., vinculin)

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Culture: Culture human podocytes on coverslips in appropriate multi-well plates until they reach the desired confluency.

  • Induction of Injury (Optional): To model injury, podocytes can be treated with agents like lipopolysaccharide (LPS) (25 µg/mL) or puromycin aminonucleoside (PAN) (60 µg/mL) for a specified duration to induce actin cytoskeleton derangement.[8]

  • This compound Treatment: Prepare a working solution of this compound in cell culture medium. A final concentration of 50 µM is a common starting point.[2] For ex vivo patient cells, a 1 µL/mL concentration has been used.[7] Treat the cells for the desired duration (e.g., 1 hour).[7] Include a vehicle control (DMSO) group.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash twice with wash buffer.

    • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Wash twice with wash buffer.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary antibody (e.g., anti-vinculin) diluted in blocking solution for 1 hour at room temperature.

    • Wash three times with wash buffer.

    • Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin in PBS for 1 hour at room temperature in the dark.

    • Wash three times with wash buffer.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with wash buffer.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of F-actin (phalloidin), focal adhesions (vinculin), and nuclei (DAPI).

    • Quantify the number and density of stress fibers and focal adhesions using image analysis software (e.g., ImageJ).

In_Vitro_Workflow Start Start Cell_Culture Culture Podocytes on Coverslips Start->Cell_Culture Injury_Induction Induce Injury (e.g., LPS, PAN) Cell_Culture->Injury_Induction BisT23_Treatment Treat with this compound (e.g., 50 µM) Injury_Induction->BisT23_Treatment Staining Immunofluorescence Staining (Phalloidin, Anti-Vinculin, DAPI) BisT23_Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantify Stress Fibers & Focal Adhesions Imaging->Quantification End End Quantification->End In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Injury_Induction Induce Podocyte Injury (LPS, PAN, or STZ) Acclimatization->Injury_Induction BisT23_Administration Administer this compound (e.g., 20-40 mg/kg) Injury_Induction->BisT23_Administration Monitoring Monitor Proteinuria (Urine Collection) BisT23_Administration->Monitoring Tissue_Harvest Harvest Kidneys for Analysis Monitoring->Tissue_Harvest Analysis Histology & Electron Microscopy Tissue_Harvest->Analysis End End Analysis->End

References

Application Notes and Protocols for Studying Actin Dynamics in Podocytes with Bis-T-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocytes are highly specialized epithelial cells that are a critical component of the glomerular filtration barrier in the kidney. Their intricate actin cytoskeleton is essential for maintaining their unique architecture, including the interdigitating foot processes that form the slit diaphragm. Disruption of this delicate actin network is a common pathological feature in a variety of proteinuric kidney diseases, leading to foot process effacement and the loss of renal function.

Bis-T-23 is a small molecule that has emerged as a valuable tool for studying and potentially correcting defects in podocyte actin dynamics. It functions by promoting the actin-dependent oligomerization of dynamin, a large GTPase that plays a crucial role in regulating the actin cytoskeleton.[1][2][3][4] This activity stabilizes stress fibers, promotes the maturation of focal adhesions, and ultimately helps to restore the normal ultrastructure of podocyte foot processes, thereby reducing proteinuria.[1][2][4][5] These application notes provide detailed protocols and quantitative data for utilizing this compound in the investigation of podocyte actin dynamics.

Mechanism of Action

This compound's primary mechanism of action is the promotion of actin-dependent dynamin oligomerization.[1][3][4] This enhanced oligomerization leads to increased actin polymerization and the cross-linking of actin filaments.[1][3] In podocytes, this translates to the stabilization of the actin cytoskeleton, counteracting the disruptive effects of various injurious stimuli.[1][2]

The signaling pathway initiated by this compound appears to be parallel to and synergistic with the canonical RhoA signaling pathway, which is a well-established regulator of actin dynamics and focal adhesion formation.[6] Notably, the effects of this compound are not associated with an increase in the active, GTP-bound forms of RhoA, Rac1, or Cdc42.[6]

Bis-T-23_Signaling_Pathway BisT23 This compound Dynamin Dynamin BisT23->Dynamin promotes Oligomerization Actin-Dependent Dynamin Oligomerization Dynamin->Oligomerization ActinPoly Increased Actin Polymerization Oligomerization->ActinPoly ActinCrosslink Actin Filament Cross-linking Oligomerization->ActinCrosslink StressFibers Stress Fiber Stabilization ActinPoly->StressFibers ActinCrosslink->StressFibers FocalAdhesions Focal Adhesion Maturation StressFibers->FocalAdhesions PodocyteStructure Restoration of Podocyte Foot Processes FocalAdhesions->PodocyteStructure Proteinuria Reduced Proteinuria PodocyteStructure->Proteinuria

Caption: Signaling pathway of this compound in podocytes.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various parameters of podocyte function and actin dynamics, as reported in the literature.

Table 1: Effect of this compound on Proteinuria in Animal Models of Kidney Disease

Animal ModelTreatment ProtocolReduction in ProteinuriaReference
Lipopolysaccharide (LPS)-induced transient proteinuria (mice)Single intraperitoneal injection of this compound (40 mg/kg)Significant reduction in albumin/creatinine ratio 2-4 hours post-injection[1]
Puromycin aminonucleoside (PAN)-induced nephrosis (rats)Intraperitoneal injection of this compound on day 12 post-PANSignificant reduction on days 18 and 24[1]
ACTN4 (K256E) mouse model of FSGSSingle dose of this compound (40 mg/kg)Transient reduction in proteinuria[1]
CD2AP knockout miceDaily injections of this compound (40 mg/kg) starting at postnatal day 18 for 6 daysAlmost complete prevention of high-level proteinuria[7]
Diabetic nephropathy (streptozotocin-induced)Daily administration of this compoundLowered proteinuria after 8 consecutive days[1]

Table 2: In Vitro Effects of this compound on Podocyte Cytoskeleton

Cell TypeTreatmentObserved EffectQuantitative ChangeReference
Cultured mouse podocytesThis compoundIncreased stress fibers and focal adhesionsPhenocopies gain-of-function dynamin mutant[1]
Urinary podocytes from FSGS and iMGN patients1 µL/mL this compound for 1 hourRearrangement of actin cytoskeleton and increased vinculin expressionVisual increase in vinculin-positive adhesion area[2]
LPS-treated cultured mouse podocytesThis compoundReversal of stress fiber and focal adhesion lossRestoration of dynamin levels, but not synaptopodin or RhoA[1]
Cultured podocytes from ACTN4 miceThis compoundInduction of focal adhesions and stress fibersVisual increase in stress fibers and focal adhesions[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on podocyte actin dynamics.

Experimental_Workflow_BisT23 cluster_0 Cell Culture & Treatment cluster_1 Analysis of Actin Dynamics cluster_2 Functional Assays PodocyteCulture 1. Culture Podocytes BisT23Treatment 2. Treat with this compound PodocyteCulture->BisT23Treatment Immunofluorescence 3. Immunofluorescence Staining (F-actin, Vinculin) BisT23Treatment->Immunofluorescence MigrationAssay Wound Healing Assay BisT23Treatment->MigrationAssay EM Electron Microscopy (Foot Process Effacement) BisT23Treatment->EM Microscopy 4. Confocal Microscopy Immunofluorescence->Microscopy Quantification 5. Quantitative Image Analysis Microscopy->Quantification

Caption: General experimental workflow for studying this compound effects.
Protocol 1: Immunofluorescence Staining of F-actin and Vinculin in Cultured Podocytes

Objective: To visualize and quantify changes in actin stress fibers and focal adhesions in podocytes following treatment with this compound.

Materials:

  • Conditionally immortalized mouse podocytes

  • Collagen I-coated glass coverslips

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-Vinculin

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Cell Culture:

    • Culture mouse podocytes on collagen I-coated glass coverslips in a 24-well plate.

    • Differentiate podocytes by thermo-shifting to 37°C for 10-14 days.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium at desired concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be included.

    • Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for the desired time (e.g., 1 hour, 6 hours, 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 30 minutes at room temperature.

    • Incubate with the primary antibody (anti-vinculin) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on glass slides using an antifade mounting medium.

    • Image the cells using a confocal microscope.

Data Analysis:

  • Stress Fibers: Quantify the number, thickness, and orientation of F-actin stress fibers using image analysis software (e.g., ImageJ/Fiji).

  • Focal Adhesions: Quantify the number, size, and intensity of vinculin-positive focal adhesions.

Protocol 2: Podocyte Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on podocyte migration.

Materials:

  • Differentiated podocytes

  • 24-well plates

  • Sterile 200 µL pipette tip

  • Cell culture medium

  • This compound

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed differentiated podocytes in a 24-well plate and grow to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • This compound Treatment:

    • Add fresh cell culture medium containing different concentrations of this compound or vehicle control to the wells.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.

Data Analysis:

  • Measure the width of the scratch at different time points using image analysis software.

  • Calculate the percentage of wound closure over time.

Protocol 3: Quantification of Proteinuria in a Mouse Model of LPS-Induced Kidney Injury

Objective: To evaluate the in vivo efficacy of this compound in reducing proteinuria.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • This compound

  • Metabolic cages for urine collection

  • Albumin and creatinine assay kits

Procedure:

  • Induction of Kidney Injury:

    • Induce transient proteinuria by intraperitoneal injection of LPS (e.g., 10 mg/kg).

  • This compound Administration:

    • Administer this compound (e.g., 40 mg/kg) or vehicle (DMSO) via intraperitoneal injection at a specified time point after LPS administration.

  • Urine Collection:

    • Place mice in metabolic cages and collect urine at different time points (e.g., baseline, and 2, 4, 6, 24 hours after this compound treatment).

  • Analysis of Proteinuria:

    • Measure the albumin and creatinine concentrations in the urine samples using commercially available kits.

    • Calculate the albumin-to-creatinine ratio (ACR) to normalize for urine concentration.

Data Analysis:

  • Compare the ACR between the this compound-treated group and the vehicle-treated group at each time point using appropriate statistical tests.

Conclusion

This compound is a powerful research tool for elucidating the complex role of dynamin and actin dynamics in podocyte biology and pathology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to investigate the mechanisms of podocyte injury and to explore potential therapeutic strategies for proteinuric kidney diseases. The ability of this compound to restore the podocyte actin cytoskeleton highlights the potential of targeting this pathway for the development of novel treatments.

References

Troubleshooting & Optimization

Bis-T-23 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-T-23. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in cell culture media.

Troubleshooting Guide

Q1: My this compound precipitated out of solution after I added it to my cell culture medium. What went wrong?

A1: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low water solubility. Here are the most likely causes and troubleshooting steps:

  • High Final Concentration of DMSO: While this compound is soluble in DMSO, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation of the compound.

  • Improper Dilution: Directly adding a highly concentrated DMSO stock of this compound to the full volume of media can cause localized high concentrations, leading to precipitation. A serial dilution approach is recommended.

  • Media Composition and Temperature: The salt concentration, pH, and protein content of your cell culture medium can influence the solubility of this compound. Additionally, temperature shifts can affect solubility.

Recommended Troubleshooting Workflow:

cluster_solutions Corrective Actions start Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso check_dilution Review Dilution Method check_dmso->check_dilution If DMSO < 0.5% solution Implement Corrective Actions check_dmso->solution If DMSO > 0.5%, Reduce Concentration check_media Consider Media and Temperature check_dilution->check_media If Dilution is Direct check_dilution->solution If using serial dilution, proceed to next step check_media->solution action1 1. Use Serial Dilution action2 2. Pre-warm Media action3 3. Test Lower Concentrations

Caption: Troubleshooting workflow for this compound precipitation.

Q2: I'm seeing cell death after treating my cultures with this compound, even without any visible precipitate. What could be the cause?

A2: Cell death in the absence of precipitation can be due to several factors:

  • DMSO Toxicity: As mentioned, high concentrations of DMSO are toxic to cells. Ensure your final DMSO concentration is as low as possible.

  • This compound Cytotoxicity: The compound itself may have cytotoxic effects on your specific cell line at the concentration you are using. It is crucial to perform a dose-response experiment (viability assay) to determine the optimal, non-toxic working concentration for your cells.

  • Contamination: Rule out other sources of contamination in your cell culture, such as mycoplasma or bacterial contamination, which can cause cell death.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[2] For lower concentrations, such as 12.01 mg/mL, sonication may be required to fully dissolve the compound.[3] this compound is considered insoluble in water.[3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. It is advisable to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[2] Prepare a concentrated stock solution (e.g., 10 mM, 25 mM, or 50 mM) that can be stored at -20°C or -80°C for long-term use. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Solubility and Stock Solution Preparation Data

ParameterValueSource
Solvent DMSO[2][3]
Solubility in DMSO 100 mg/mL (208.15 mM)[2]
Solubility in DMSO 12.01 mg/mL (25 mM)[3]
Solubility in Water Insoluble[3]
Storage of Stock -20°C (1 month) or -80°C (6 months)[2]

Q3: What is the recommended method for diluting the this compound stock solution into cell culture media?

A3: A serial dilution method is highly recommended to prevent precipitation. Here is a suggested protocol:

Experimental Protocol: Preparation of this compound Working Solution

  • Thaw Stock Solution: Thaw a frozen aliquot of your concentrated this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of this compound by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 998 µL of medium to get a 20 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the final working concentration.

  • Mix Gently: Gently swirl the plate to ensure even distribution of the compound.

Caption: Workflow for preparing this compound working solution.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule that promotes the actin-dependent oligomerization of dynamin.[4][5] Dynamin is a GTPase involved in regulating the actin cytoskeleton. By promoting dynamin oligomerization, this compound can lead to increased actin polymerization and the stabilization of actin filaments. This mechanism is particularly relevant in podocytes, where it has been shown to restore the normal ultrastructure of foot processes and ameliorate proteinuria in models of chronic kidney disease.[4][6]

Signaling Pathway of this compound

BisT23 This compound Dynamin Dynamin Monomers BisT23->Dynamin promotes Oligomerization Dynamin Oligomerization Dynamin->Oligomerization dependent on Stabilization Actin Cytoskeleton Stabilization Oligomerization->Stabilization Actin Actin Filaments Actin->Oligomerization Cellular Cellular Effects (e.g., Podocyte structure) Stabilization->Cellular

Caption: this compound signaling pathway.

Q5: Are there any known off-target effects of this compound?

A5: this compound was originally identified as an HIV-I integrase inhibitor.[2] Therefore, when interpreting experimental results, it is important to consider potential effects on cellular processes beyond dynamin-mediated actin dynamics, especially in the context of viral research.

Disclaimer: This information is intended for research use only and is not a substitute for professional laboratory guidance. Always refer to the manufacturer's product information sheet and relevant scientific literature for the most accurate and up-to-date information.

References

Optimizing Bis-T-23 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-T-23 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in in vitro research?

This compound, also known as AG1717, is a tyrphostin derivative with two well-documented primary activities. It functions as an inhibitor of HIV-1 integrase, making it a tool for virology research.[1][2] Additionally, and more extensively studied in recent literature, this compound promotes the actin-dependent oligomerization of dynamin.[1][3][4] This activity is particularly relevant in the study of cellular processes involving the actin cytoskeleton, such as in podocytes, the specialized cells of the kidney glomerulus. Therefore, this compound is a valuable tool for research in HIV and chronic kidney diseases (CKD).[1][2]

Q2: What is the mechanism of action of this compound in relation to the actin cytoskeleton?

This compound acts as a molecular "glue," promoting the self-assembly of dynamin proteins into higher-order structures, such as rings and helices, in a process that is dependent on the presence of F-actin.[3][5][6] This enhanced oligomerization of dynamin leads to increased actin polymerization and cross-linking of actin filaments.[3][7] In cell types like podocytes, this stabilization of the actin cytoskeleton is crucial for maintaining their complex architecture and function.[5][8] The promotion of stress fiber formation and an increase in focal adhesions are observable cellular outcomes of this compound treatment.[3]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published studies, a general starting range of 0.1 µM to 10 µM is recommended for most in vitro applications.

  • For HIV-1 integrase inhibition , concentrations as low as 0.18 µM have been shown to be effective.[1] To inhibit the binding of the integrase to substrate DNA, a higher concentration of 2 µM may be required.[1]

  • For studies on podocyte biology and actin cytoskeleton rearrangement, a concentration of 1 µL/mL of a stock solution was used on cultured urinary podocytes, though the molar concentration was not specified in that study.[8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid powder. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Solubility: this compound is soluble in DMSO.[4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue 1: I am not observing the expected effect of this compound on the actin cytoskeleton (e.g., no increase in stress fibers).

  • Concentration Optimization: The concentration of this compound may be suboptimal. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to identify the effective range for your specific cell type.

  • Incubation Time: The incubation time may be too short. The effects of this compound on the cytoskeleton may take several hours to become apparent. Consider a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may not respond optimally to treatment.

  • Reagent Quality: Verify the quality and integrity of your this compound compound. If possible, confirm its activity using a positive control cell line or a biochemical assay for dynamin oligomerization.

Issue 2: I am observing significant cytotoxicity or a decrease in cell viability after treatment with this compound.

  • High Concentration: High concentrations of this compound can be cytotoxic. Reduce the concentration and perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic threshold for your cell line.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare serial dilutions of your this compound stock solution to minimize the volume of DMSO added to your cells.

  • Prolonged Exposure: Continuous exposure to this compound may be detrimental to some cell types. Consider shorter incubation times or a washout experiment where the compound is removed after a specific period.

Issue 3: I am having trouble with the solubility of this compound in my culture medium.

  • Precipitation: this compound, like many small molecules, can precipitate in aqueous solutions, especially at higher concentrations. Ensure your stock solution in DMSO is fully dissolved before diluting it in the culture medium.

  • Working Solution Preparation: Prepare fresh working solutions for each experiment. When diluting the DMSO stock, add it to the culture medium and mix thoroughly to ensure even dispersion. Avoid storing diluted aqueous solutions for extended periods.

Quantitative Data Summary

ParameterApplicationCell Type/SystemConcentration/ValueReference
Effective Concentration HIV-1 Integrase InhibitionBiochemical Assay0.18 µM[1][2]
Effective Concentration Inhibition of Integrase-DNA BindingBiochemical Assay2 µM[1][2]
Effective Concentration Dynamin Oligomerization in PodocytesZebrafish Model1 ng (injection)[1][2]
Effective Concentration Cytoskeleton RearrangementCultured Human Urinary Podocytes1 µL/mL (of DMSO stock)[8]
In Vivo Dosage Amelioration of ProteinuriaRodent Models20, 40 mg/kg (i.p.)[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Dynamin Oligomerization

This protocol is designed to assess the effect of this compound on the formation of higher-order dynamin oligomers.

  • Cell Treatment and Lysis: Treat your cells with the desired concentrations of this compound for the optimized time. Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Non-denaturing Gel Electrophoresis: Separate the protein lysates on a native polyacrylamide gel (native-PAGE) to preserve the oligomeric state of the proteins.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dynamin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results using an imaging system. Look for a shift towards higher molecular weight bands in the this compound treated samples, indicating increased oligomerization.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Actin Cytoskeleton Dynamics This compound This compound Dynamin (monomer/dimer) Dynamin (monomer/dimer) This compound->Dynamin (monomer/dimer) Promotes Dynamin Oligomers (Rings/Helices) Dynamin Oligomers (Rings/Helices) Dynamin (monomer/dimer)->Dynamin Oligomers (Rings/Helices) Oligomerization Actin Polymerization Actin Polymerization Dynamin Oligomers (Rings/Helices)->Actin Polymerization Actin Cross-linking Actin Cross-linking Dynamin Oligomers (Rings/Helices)->Actin Cross-linking Stress Fibers & Focal Adhesions Stress Fibers & Focal Adhesions Actin Polymerization->Stress Fibers & Focal Adhesions Actin Cross-linking->Stress Fibers & Focal Adhesions

Caption: this compound promotes dynamin oligomerization and actin stabilization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Treat Cells with this compound (Dose-Response) A->C B Seed Cells in Culture Plates B->C D Incubate for Optimized Duration C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (Dynamin Oligomerization) D->F G Immunofluorescence (Cytoskeleton) D->G

Caption: General workflow for in vitro experiments using this compound.

References

Bis-T-23 Technical Support Center: Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-T-23, a valuable tool for researchers investigating actin-dependent dynamin oligomerization and its therapeutic potential, particularly in the context of chronic kidney disease. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding cytotoxicity and cell viability assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that promotes the actin-dependent oligomerization of dynamin.[1][2][3] This action helps to stabilize the actin cytoskeleton, particularly in podocytes, which are specialized cells in the kidney.[1][4] By restoring normal cytoskeletal structure in injured podocytes, this compound has been shown to have therapeutic effects in animal models of chronic kidney disease.[1][2][3]

Q2: Is this compound expected to be cytotoxic?

A2: The primary application of this compound in research is not as a cytotoxic agent but as a stabilizer of the actin cytoskeleton.[1][4] However, like any compound, it can exhibit cytotoxicity at high concentrations. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.

Q3: What are typical working concentrations of this compound for in vitro studies?

A3: Published studies have used concentrations such as 1 µL/mL and 50 µM for treating cultured podocytes. However, the optimal concentration can vary depending on the cell line, cell density, and the duration of treatment. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experiments.

Q4: Which cell viability assays are recommended for use with this compound?

A4: Standard colorimetric assays like MTT and XTT, which measure metabolic activity, are suitable for assessing the effect of this compound on cell viability. To distinguish between apoptosis and necrosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is recommended.

Troubleshooting Guides

MTT/XTT Assays
Problem Possible Cause Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile media and reagents. Ensure aseptic technique during the assay.
This compound interference with the assay.Run a control with this compound in cell-free media to check for direct reduction of the tetrazolium salt.
Inconsistent results between wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension between plating.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Low signal or no change with this compound treatment Insufficient incubation time.Optimize the incubation time for both the cells with this compound and the subsequent incubation with the assay reagent.
Cell density is too low.Increase the number of cells seeded per well.
This compound concentration is not in the cytotoxic range.This is often the desired outcome. If you are trying to find a cytotoxic concentration, you will need to test a higher range of concentrations.
Annexin V/PI Flow Cytometry
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting.Use a gentle harvesting method, such as using a cell scraper for adherent cells instead of trypsin if possible, and centrifuge at low speed.
Apoptosis was induced in the control cells.Ensure the health of your cell culture before starting the experiment. Use a fresh, healthy batch of cells.
High percentage of PI positive cells in all samples Cells were not analyzed promptly after staining.Analyze the cells by flow cytometry as soon as possible after the staining procedure is complete.
The cell membrane was compromised during processing.Handle cells gently and keep them on ice when not in the incubator.
No significant increase in apoptotic cells with this compound treatment The concentration of this compound is not high enough to induce apoptosis.Test a wider and higher range of this compound concentrations.
The incubation time is too short.Increase the duration of exposure to this compound.

Data Presentation

To determine the optimal working concentration of this compound, it is essential to perform a dose-response analysis. The following table provides an example of how to present data from an MTT assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example of Dose-Response Data for this compound on Podocyte Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.22 ± 0.0797.6
251.18 ± 0.0994.4
501.15 ± 0.0692.0
1000.98 ± 0.0578.4
2000.65 ± 0.0452.0
4000.32 ± 0.0325.6

Note: This is example data and should be generated for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like accutase or a cell scraper.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualization

Bis-T-23_Signaling_Pathway This compound Signaling Pathway in Podocytes cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound Dynamin_Monomers Dynamin_Monomers This compound->Dynamin_Monomers Promotes Dynamin_Oligomers Dynamin_Oligomers Dynamin_Monomers->Dynamin_Oligomers Oligomerization Actin_Filaments Actin_Filaments Dynamin_Oligomers->Actin_Filaments Cross-links and Bundles Actin_Monomers Actin_Monomers Actin_Monomers->Actin_Filaments Polymerization Stabilized_Actin_Cytoskeleton Stabilized_Actin_Cytoskeleton Actin_Filaments->Stabilized_Actin_Cytoskeleton Podocyte_Structure_Restoration Podocyte_Structure_Restoration Stabilized_Actin_Cytoskeleton->Podocyte_Structure_Restoration Improved_Cell_Viability Improved_Cell_Viability Podocyte_Structure_Restoration->Improved_Cell_Viability

Caption: this compound promotes dynamin oligomerization and actin stabilization.

Experimental_Workflow Cell Viability Assay Workflow Start Start Cell_Culture Seed and culture cells Start->Cell_Culture Treatment Treat with this compound dose range Cell_Culture->Treatment Incubation Incubate for desired period Treatment->Incubation Assay Select Assay Incubation->Assay MTT_XTT Add MTT/XTT reagent Assay->MTT_XTT Viability Annexin_V_PI Stain with Annexin V/PI Assay->Annexin_V_PI Apoptosis Measure_Absorbance Solubilize and measure absorbance MTT_XTT->Measure_Absorbance Flow_Cytometry Analyze by flow cytometry Annexin_V_PI->Flow_Cytometry Data_Analysis Analyze data and determine IC50 Measure_Absorbance->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound effects on cell viability.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Problem Inconsistent Results? Check_Seeding Review cell seeding protocol Problem->Check_Seeding Yes Edge_Effect Are you avoiding outer wells? Check_Seeding->Edge_Effect Seeding OK Check_Reagents Check for reagent contamination/degradation Compound_Interference Run cell-free control Check_Reagents->Compound_Interference Reagents OK Consistent_Results Consistent Results Check_Reagents->Consistent_Results Contaminated Edge_Effect->Check_Reagents Yes Edge_Effect->Consistent_Results No Optimize_Incubation Optimize incubation times Compound_Interference->Optimize_Incubation No Interference Compound_Interference->Consistent_Results Interference Detected Optimize_Incubation->Consistent_Results

Caption: Logical steps for troubleshooting inconsistent assay results.

References

Bis-T-23 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bis-T-23 under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Stability of this compound Under Different Storage Conditions

Currently, specific quantitative data on the stability of this compound under a wide range of temperature, pH, and light conditions is not extensively available in public literature. However, based on the known instability of structurally related tyrphostin compounds, a summary of recommended storage conditions and potential degradation pathways is provided below. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for reconstitution as the compound is hygroscopic.[1]
-20°CUp to 1 monthFor short-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

To assist researchers in generating their own stability data, a general protocol for a forced degradation study and a suitable analytical method are outlined below.

Protocol for Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways and establish appropriate storage and handling procedures.

Materials:

  • This compound (solid powder and stock solution in DMSO)

  • Solvents: DMSO (anhydrous), Acetonitrile (ACN), Water (HPLC grade)

  • Buffers: pH 4, 7, and 9

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature-controlled ovens/incubators

  • HPLC or LC-MS/MS system

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation:

      • Solid State: Store the solid powder at 60°C for 7 days.

      • Solution State: Incubate the DMSO solution at 60°C for 7 days.

    • Photostability:

      • Solid State: Expose the solid powder to light in a photostability chamber (ICH Q1B guidelines) for a specified duration.

      • Solution State: Expose the DMSO solution to light under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solid state), withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation rate under each stress condition.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method, similar to those used for other tyrphostin compounds, can be adapted for this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Troubleshooting Guide & FAQs

Q1: My experimental results are inconsistent, or the inhibitory effect of this compound seems to vary between experiments. What could be the cause?

A1: This could be due to the instability of this compound. Some tyrphostin compounds have been shown to be unstable in solution, and their degradation products can be more potent inhibitors than the parent compound. To mitigate this:

  • Always use freshly prepared solutions of this compound for your experiments.

  • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

  • Protect your solutions from light during preparation and use.

Q2: I noticed a change in the color of my this compound solution. Is it still usable?

A2: A color change can be an indication of degradation. It is recommended to discard the solution and prepare a fresh one from the solid powder. To prevent this, store your solutions protected from light and at the recommended temperature.

Q3: Can I dissolve this compound in aqueous buffers for my cell-based assays?

A3: this compound has low aqueous solubility. It is typically dissolved in an organic solvent like DMSO to prepare a stock solution. For cell-based assays, this stock solution is then diluted into the aqueous culture medium. Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect your cells. The stability of this compound in aqueous solutions may be limited, so it is best to add it to your assay medium immediately before the experiment.

Q4: How should I handle the solid form of this compound?

A4: The solid powder should be stored at -20°C, protected from light and moisture. When weighing the compound, do so in a controlled environment to minimize exposure to humidity.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid This compound Solid prep_solution This compound Stock Solution (DMSO) prep_solid->prep_solution Dissolve stress_acid Acid Hydrolysis prep_solution->stress_acid Apply Stress stress_base Base Hydrolysis prep_solution->stress_base Apply Stress stress_ox Oxidation prep_solution->stress_ox Apply Stress stress_heat Thermal prep_solution->stress_heat Apply Stress stress_light Photochemical prep_solution->stress_light Apply Stress analysis_hplc HPLC / LC-MS Analysis stress_acid->analysis_hplc Analyze Samples stress_base->analysis_hplc Analyze Samples stress_ox->analysis_hplc Analyze Samples stress_heat->analysis_hplc Analyze Samples stress_light->analysis_hplc Analyze Samples analysis_data Data Interpretation analysis_hplc->analysis_data Generate Data

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathway

degradation_pathway Potential Degradation Pathways of Tyrphostin Analogs cluster_solution In Solution cluster_solid Solid State BisT23 This compound (cis-isomer) Photoisomerization Photoisomerization BisT23->Photoisomerization Light Cycloaddition [2+2] Cycloaddition BisT23->Cycloaddition Light trans_isomer trans-isomer Photoisomerization->trans_isomer dimer Cyclobutane Dimer Cycloaddition->dimer

Caption: Potential light-induced degradation of this compound.

References

Technical Support Center: Bis-T-23 Treatment in Podocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bis-T-23 in podocyte studies. The information is tailored for scientists and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
BIS-T23-001 What is the primary mechanism of action for this compound in podocytes? This compound promotes the actin-dependent oligomerization of dynamin.[1][2] This process enhances actin polymerization, which helps to stabilize the podocyte actin cytoskeleton, restore the normal ultrastructure of foot processes, and reduce proteinuria in models of chronic kidney disease (CKD).[1][2][3]
BIS-T23-002 What is the recommended vehicle for dissolving and administering this compound? Dimethyl sulfoxide (DMSO) is commonly used as a vehicle for this compound in both in vitro and in vivo studies.[1][4] It is crucial to run parallel vehicle-only controls to account for any potential effects of DMSO on the experimental system.
BIS-T23-003 What are appropriate negative controls for a this compound treatment experiment in podocytes? 1. Vehicle Control: Treat a parallel set of podocytes with the same concentration of DMSO used to dissolve this compound.[1][4] 2. Dynamin Knockdown/Knockout Podocytes: Use podocytes with silenced or knocked-out dynamin expression to demonstrate that the effects of this compound are dynamin-dependent.[1] 3. Actin Depolymerizing Agent: As a functional negative control, co-treatment with a compound that disrupts the actin cytoskeleton (e.g., Cytochalasin D) can be employed to show specificity.
BIS-T23-004 What are the expected morphological changes in podocytes after successful this compound treatment? Successful treatment with this compound in cultured podocytes is expected to promote the formation of stress fibers and the maturation of focal adhesions.[5][6] In animal models of kidney disease, this compound administration has been shown to restore the normal ultrastructure of podocyte foot processes.[1][2]
BIS-T23-005 Has this compound shown efficacy in different models of kidney disease? Yes, this compound has demonstrated therapeutic potential in a variety of animal models, including genetic, toxin-induced (e.g., LPS and puromycin aminonucleoside), and chronic models of glomerular disease.[1][7]

Troubleshooting Guides

Issue IDProblemPotential Cause(s)Suggested Solution(s)
TSG-BT23-01 No significant effect of this compound on actin polymerization or podocyte morphology is observed. 1. Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. 2. Cell health: Podocytes may be unhealthy, stressed, or have a passage number that is too high, leading to reduced responsiveness. 3. Incorrect experimental duration: The treatment time may be too short or too long to observe the desired effect. 4. Inactive compound: The this compound compound may have degraded.1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal dose for your specific podocyte cell line and experimental conditions. 2. Ensure optimal cell culture conditions: Use low-passage podocytes and ensure they are healthy and not stressed before treatment. 3. Optimize treatment time: Conduct a time-course experiment to identify the optimal duration for observing the desired morphological and molecular changes. 4. Verify compound activity: Use a fresh stock of this compound and consider a positive control experiment where its activity has been previously validated.
TSG-BT23-02 High background or off-target effects are observed in the vehicle control group. 1. High concentration of DMSO: The concentration of the vehicle (DMSO) may be too high, causing cellular stress or other non-specific effects. 2. Contamination: The cell culture or reagents may be contaminated.1. Minimize DMSO concentration: Use the lowest possible concentration of DMSO that effectively dissolves this compound (typically not exceeding 0.1-0.5%). Ensure the final concentration is consistent across all treatment groups, including the vehicle control. 2. Maintain aseptic technique: Ensure all cell culture work is performed under sterile conditions to prevent contamination.
TSG-BT23-03 Inconsistent results are obtained across replicate experiments. 1. Variability in cell density: Differences in the number of cells seeded can lead to variations in the response to treatment. 2. Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or other reagents can lead to inconsistent results. 3. Subjective analysis of morphological changes: Manual assessment of changes in the actin cytoskeleton can be subjective.1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. 2. Standardize reagent preparation: Prepare fresh stock solutions of this compound for each set of experiments and use calibrated pipettes. 3. Use quantitative analysis: Employ image analysis software to quantify changes in stress fiber formation, focal adhesion size, or other relevant morphological parameters to ensure objective and reproducible data.

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Cultured Podocytes
  • Cell Seeding: Plate immortalized human or mouse podocytes on appropriate cultureware (e.g., collagen-coated plates or coverslips) at a density that allows for optimal growth and visualization.

  • Differentiation: Differentiate podocytes according to established protocols (typically by culturing at 37°C for 10-14 days).

  • Preparation of this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration group.

    • Aspirate the old medium from the differentiated podocytes and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).

  • Analysis: Proceed with downstream analysis, such as immunofluorescence staining for actin and vinculin, or western blotting for proteins involved in actin dynamics.

Protocol 2: Negative Control Using Dynamin siRNA
  • siRNA Transfection: Transfect differentiated podocytes with siRNA targeting dynamin or a non-targeting scramble siRNA control using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of dynamin expression.

  • Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by western blotting or qPCR.

  • This compound Treatment: Treat the dynamin-knockdown and scramble siRNA control cells with this compound or vehicle as described in Protocol 1.

  • Analysis: Analyze the effects of this compound on the actin cytoskeleton in both control and dynamin-depleted cells to confirm the dynamin-dependency of the compound's action.

Visualizations

Signaling Pathway of this compound Action in Podocytes

BisT23_Signaling BisT23 This compound Dynamin Dynamin BisT23->Dynamin promotes oligomerization ActinPolymerization Actin Polymerization Dynamin->ActinPolymerization enhances ActinMonomers Actin Monomers (G-actin) ActinMonomers->ActinPolymerization ActinFilaments Actin Filaments (F-actin) ActinPolymerization->ActinFilaments Cytoskeleton Podocyte Actin Cytoskeleton Stabilization ActinFilaments->Cytoskeleton FootProcess Restoration of Foot Process Structure Cytoskeleton->FootProcess Proteinuria Reduced Proteinuria FootProcess->Proteinuria Injury Podocyte Injury Dysregulation Actin Cytoskeleton Dysregulation Injury->Dysregulation Dysregulation->Dynamin impairs function BisT23_Workflow start Start: Differentiated Podocytes group1 Group 1: Wild-Type Podocytes start->group1 group2 Group 2: Dynamin-Knockdown Podocytes start->group2 treatment1 Treat with Vehicle (DMSO) group1->treatment1 treatment2 Treat with this compound group1->treatment2 treatment3 Treat with Vehicle (DMSO) group2->treatment3 treatment4 Treat with this compound group2->treatment4 analysis1 Analyze Actin Cytoskeleton (e.g., Phalloidin Staining) treatment2->analysis1 analysis2 Analyze Actin Cytoskeleton (e.g., Phalloidin Staining) treatment4->analysis2 result1 Expected Outcome: Stabilized Actin Cytoskeleton analysis1->result1 result2 Expected Outcome: No significant change in Actin Cytoskeleton analysis2->result2

References

Interpreting unexpected results with Bis-T-23

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-T-23. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that promotes the actin-dependent oligomerization of dynamin.[1][2] Dynamin is a GTPase essential for endocytosis and actin cytoskeleton regulation. By enhancing dynamin's ability to assemble into higher-order structures, this compound can influence actin polymerization and the overall organization of the actin cytoskeleton.[1][2] This mechanism is particularly relevant in podocytes, where it has been shown to restore normal cellular architecture and function in models of chronic kidney disease (CKD).[1][2][3]

Q2: What are the known cellular targets of this compound?

The primary and most well-documented cellular target of this compound is dynamin.[1] Genetic evidence suggests that this compound directly targets dynamin to exert its effects on the actin cytoskeleton.[1] It was also initially identified as an inhibitor of HIV-I integrase.[4][5]

Q3: What are the recommended solvent and storage conditions for this compound?

Proper storage and handling of this compound are critical for maintaining its stability and activity.

Storage ConditionRecommended TemperatureDuration
Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month
Data from MedChemExpress.[4]

For in vitro experiments, a common solvent is DMSO. It is recommended to use freshly opened DMSO as it is hygroscopic and can affect solubility.[4]

Q4: What is the reported solubility of this compound?

SolventSolubility
DMSO100 mg/mL (208.15 mM)
Data from MedChemExpress and may require sonication for complete dissolution.[4]

Troubleshooting Guides

Unexpected Result 1: No effect or reduced efficacy of this compound in my cell culture model.

This is a common issue that can arise from several factors. Below is a troubleshooting workflow to help identify the potential cause.

Troubleshooting Workflow: Reduced or No Efficacy

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions start No or reduced effect of this compound observed check_compound Verify this compound Integrity (Storage, Handling, Solubility) start->check_compound check_cell Assess Cell Model (Dynamin Expression, Cell Health) start->check_cell check_protocol Review Experimental Protocol (Concentration, Incubation Time) start->check_protocol check_readout Validate Assay Readout (Antibody, Staining) start->check_readout solution_compound Prepare fresh stock solution check_compound->solution_compound solution_cell Confirm dynamin expression via Western Blot check_cell->solution_cell solution_protocol Optimize concentration and time course check_protocol->solution_protocol solution_readout Use positive/negative controls check_readout->solution_readout

Caption: Troubleshooting workflow for lack of this compound effect.

Detailed Steps:

  • Verify Compound Integrity:

    • Storage: Confirm that this compound has been stored under the recommended conditions (-20°C for powder, -80°C for stock solutions).[4] Improper storage can lead to degradation.

    • Solubility: Ensure complete dissolution of this compound in the appropriate solvent. As noted, sonication may be required for DMSO.[4] Precipitates can lead to inaccurate concentrations.

    • Action: Prepare a fresh stock solution from powder.

  • Assess Your Cell Model:

    • Dynamin Expression: The primary target of this compound is dynamin.[1] Confirm that your cell line expresses detectable levels of dynamin 1 and/or dynamin 2 using Western blotting.

    • Cell Health: Ensure cells are healthy and not under stress from other factors (e.g., high passage number, contamination).

  • Review Experimental Protocol:

    • Concentration: The effective concentration of this compound can vary between cell types and experimental systems. Consider performing a dose-response curve to determine the optimal concentration for your model.

    • Incubation Time: The time required to observe an effect may vary. A time-course experiment can help identify the optimal incubation period.

  • Validate Assay Readout:

    • Western Blot: If assessing dynamin oligomerization or downstream signaling, ensure your antibodies are validated for the application. Use appropriate positive and negative controls.

    • Immunofluorescence: For visualizing changes in the actin cytoskeleton, optimize staining protocols and use appropriate controls to ensure specificity.

Unexpected Result 2: High variability in results between experiments.

Experimental variability can obscure genuine biological effects. The following guide provides steps to minimize variability.

Logical Relationship: Minimizing Experimental Variability

G reagent Reagent Consistency reagent_sol Use same lot of this compound Prepare large batches of media/buffers reagent->reagent_sol cell Cell Culture Conditions cell_sol Use consistent cell passage number Standardize seeding density cell->cell_sol technique Experimental Technique technique_sol Standardize incubation times Use a consistent operator for critical steps technique->technique_sol

Caption: Strategies to minimize experimental variability.

Key Considerations:

  • Reagent Consistency: Use the same lot of this compound and other critical reagents across all experiments in a study. Prepare large batches of media and buffers to reduce lot-to-lot variability.

  • Cell Culture Conditions: Maintain a consistent cell passage number, as cellular characteristics can change over time in culture. Standardize cell seeding density and ensure confluency is consistent at the start of each experiment.

  • Experimental Technique: Precise and consistent execution of the protocol is crucial. Pay close attention to incubation times, washing steps, and the handling of reagents. If possible, have the same person perform critical steps of the experiment.

Unexpected Result 3: Potential Off-Target Effects or Cytotoxicity.

While this compound is known to target dynamin, high concentrations or prolonged exposure may lead to off-target effects or cellular toxicity.

Signaling Pathway: this compound and Potential Cellular Effects

G cluster_0 Primary Target cluster_1 Downstream Effects cluster_2 Potential Off-Target Areas BisT23 This compound Dynamin Dynamin BisT23->Dynamin promotes oligomerization HIV_Integrase HIV-I Integrase BisT23->HIV_Integrase inhibits Actin Actin Cytoskeleton (Oligomerization, Polymerization) Dynamin->Actin Endocytosis Endocytosis Actin->Endocytosis Cell_Division Cell Division (Cytokinesis) Actin->Cell_Division Cell_Migration Cell Migration Actin->Cell_Migration

Caption: this compound mechanism and potential off-target areas.

Troubleshooting Steps:

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine if the concentration of this compound being used is causing cell death.

  • Monitor Actin-Dependent Processes: Since this compound modulates the actin cytoskeleton, be aware of potential effects on other actin-dependent cellular processes such as cell division (cytokinesis) and cell migration. These can be assessed by microscopy and appropriate functional assays.

  • Consider the HIV Integrase Target: this compound was also identified as an HIV-I integrase inhibitor.[4][5] While the concentrations for this effect may differ from those affecting dynamin, it is a known alternative target that could be relevant in specific experimental contexts.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Actin Cytoskeleton in Podocytes

This protocol is adapted for staining F-actin in cultured podocytes to observe changes induced by this compound.

Workflow: Immunofluorescence Staining

G start Culture podocytes on coverslips treat Treat with this compound start->treat fix Fix with 4% PFA treat->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% Normal Goat Serum permeabilize->block stain Stain with Phalloidin-Fluorophore block->stain mount Mount on slides with DAPI stain->mount image Image with Confocal Microscope mount->image

Caption: Workflow for immunofluorescence staining of F-actin.

Detailed Method:

  • Cell Culture: Plate podocytes on glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined incubation time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific binding.[6]

  • Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a confocal microscope.

Protocol 2: Western Blot Analysis of Dynamin

This protocol provides a general framework for assessing total dynamin levels in cell lysates.

Workflow: Western Blotting

G start Prepare Cell Lysates quantify Quantify Protein Concentration start->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block_mem Block Membrane transfer->block_mem primary_ab Incubate with Primary Antibody (anti-Dynamin) block_mem->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescence secondary_ab->detect

Caption: General workflow for Western blot analysis.

Detailed Method:

  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dynamin (e.g., a pan-dynamin antibody) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

References

Technical Support Center: Adjusting Bis-T-23 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bis-T-23 in preclinical animal studies. The information is designed to address specific challenges that may arise during experimentation, particularly concerning dosage adjustments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a tyrphostin derivative, functions as an HIV-I integrase inhibitor.[1][2] Its therapeutic effects in models of chronic kidney disease (CKD) are attributed to its ability to promote actin-dependent dynamin oligomerization.[1][2][3][4][5] This action helps to restore the normal ultrastructure of podocyte foot processes, reduce proteinuria, and decrease mesangial matrix expansion.[3][4][5]

Q2: What are the typical dosage ranges for this compound in rodent models?

A2: In studies involving mice and rats with glomerular diseases, intraperitoneal (i.p.) injections of this compound at doses of 20 mg/kg and 40 mg/kg have been shown to be effective in ameliorating proteinuria.[1][2]

Q3: What is the pharmacokinetic profile of this compound?

A3: Following intraperitoneal administration in mice, this compound is rapidly absorbed, reaching its maximum plasma concentration within 15 minutes.[3]

Q4: Have any toxic effects been reported with this compound administration in animals?

A4: Studies in wild-type, healthy mice administered with various concentrations of this compound did not show signs of transient or lasting proteinuria.[3] Furthermore, prolonged administration did not result in obvious toxic effects such as discomfort, lack of movement, ruffled fur, or physiological abnormalities.[3] Specifically, no nephrotoxic effects were observed, as indicated by stable glomerular filtration rate, urinary output, renal plasma flow, blood pressure, and blood urea levels.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (e.g., no reduction in proteinuria) Insufficient Dosage: The administered dose may be too low to achieve a therapeutic effect in the specific animal model or disease severity.Gradually increase the dosage, for example, from 20 mg/kg to 40 mg/kg, while closely monitoring for any adverse effects.[1][2]
Timing of Administration: The therapeutic window for this compound's effect might not align with the disease progression in the model.Based on its rapid absorption and peak plasma concentration within 15 minutes, consider adjusting the timing of administration relative to the induction of the disease or key pathological events.[3]
Unexpected Adverse Effects (e.g., signs of distress, weight loss) Off-Target Effects: Although not commonly reported, higher doses might lead to unforeseen off-target effects.Immediately reduce the dosage or temporarily halt the treatment. Monitor the animals closely for recovery. If adverse effects persist, consider discontinuing the use of this compound in that specific model.
Vehicle-Related Toxicity: The vehicle used to dissolve and administer this compound could be causing the adverse reaction.Prepare a vehicle-only control group to assess the effects of the vehicle independently. If vehicle toxicity is suspected, explore alternative, biocompatible solvents.
Variability in Response Between Animals Biological Variability: Individual differences in metabolism, disease severity, or genetic background can lead to varied responses.Increase the sample size (n-number) per group to ensure statistical power and account for biological variability. Ensure consistent and precise administration techniques for all animals.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound in various animal models of kidney disease.

Animal Model Species Dosage Route of Administration Key Findings Reference
Diverse genetic and chronic models of glomerular diseaseRodents20, 40 mg/kgIntraperitoneal (i.p.)Ameliorated or prevented proteinuria and diminished mesangial matrix expansion.[1][3]
ACTN4K256E/K256E miceMiceNot specifiedNot specifiedA single dose caused a transient reduction of proteinuria.[3]
PKCεKO miceMiceNot specifiedDaily single dosePrevented the progression of proteinuria and significantly lowered it over 8 days.[3]
Puromycin aminonucleoside (PAN) induced nephrosisRatsNot specifiedInjectionSignificantly reduced proteinuria on days 18 and 24 post-PAN injection.[3]
Wild type, healthy miceMiceVarious concentrationsIntraperitoneal (i.p.)Did not induce transient or lasting proteinuria, or any other obvious toxic effects.[3]

Experimental Protocols

Pharmacokinetic Study in Mice:

  • Administer a single intraperitoneal injection of this compound (40 mg/kg) to C57BL/6J mice.[3]

  • Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentration of this compound using mass spectrometry to determine the pharmacokinetic profile.[3]

Efficacy Study in a Mouse Model of Proteinuria (General Protocol):

  • Induce proteinuria in the chosen mouse model (e.g., genetic models like ACTN4K256E/K256E or PKCεKO mice, or chemically induced models).

  • Divide the animals into control (vehicle) and treatment groups.

  • Administer this compound at the desired dosage (e.g., 20 or 40 mg/kg) via intraperitoneal injection.[1][2] The frequency of administration may vary depending on the study design (e.g., single dose or daily administration).[3]

  • Monitor proteinuria by measuring urine albumin/creatinine ratios (ACRs) from spot urine samples at baseline and throughout the study period.[3]

  • At the end of the study, sacrifice the animals and collect kidney tissues for histological analysis to assess parameters such as mesangial matrix expansion.[3]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Select Animal Model (e.g., CKD mouse model) B Induce Disease (if applicable) A->B C Group Allocation (Control vs. Treatment) B->C D Administer this compound (e.g., 20-40 mg/kg i.p.) C->D E Administer Vehicle (Control Group) C->E F Monitor Animal Health & Clinical Signs D->F E->F G Collect Samples (Urine, Blood) F->G H Measure Endpoints (e.g., Proteinuria) G->H I Histological Analysis (Kidney Tissue) H->I

Caption: Experimental workflow for a typical dose-response study with this compound.

signaling_pathway cluster_cell Podocyte BisT23 This compound Dynamin Dynamin BisT23->Dynamin Promotes Actin Actin Cytoskeleton Dynamin->Actin Promotes Oligomerization & Actin Polymerization PodocyteStructure Podocyte Foot Process Structure & Function Actin->PodocyteStructure Maintains

Caption: Simplified signaling pathway of this compound in podocytes.

References

Validation & Comparative

A Comparative Guide to Dynamin Modulators: Bis-T-23 vs. Iminodyn

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and experimental data of two distinct dynamin-modulating compound families, Bis-T-23 as a promoter of oligomerization and Iminodyn as a potent inhibitor of GTPase activity.

Introduction

Dynamin, a large GTPase, is a critical regulator of membrane fission in essential cellular processes, most notably endocytosis. Its dysfunction is implicated in a variety of diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive comparison of two small molecule modulators that exhibit opposing effects on dynamin function: this compound, which promotes dynamin oligomerization and subsequent activation, and the Iminodyn family of compounds, which are potent inhibitors of dynamin's GTPase activity. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism of action, potency, and experimental evaluation of these compounds.

At a Glance: this compound vs. Iminodyn

FeatureThis compoundIminodyn
Primary Effect on Dynamin Promotes actin-dependent oligomerization, leading to increased GTPase activity.Inhibits dynamin I and II GTPase activity.
Mechanism of Action Acts as a molecular "glue" to facilitate the assembly of dynamin monomers into higher-order structures.Uncompetitive inhibition with respect to GTP, suggesting binding to the GTPase Allosteric Site (GAS).[1]
Potency EC50 for promoting dynamin oligomerization is not yet quantitatively defined in published literature.Potent inhibitors with IC50 values in the nanomolar to low micromolar range for dynamin I and II.[2][3]
Functional Cellular Outcome Enhances actin polymerization and stabilizes the actin cytoskeleton.[4][5]Blocks receptor-mediated and synaptic vesicle endocytosis.[2][3]
Therapeutic Potential Amelioration of chronic kidney disease in animal models by restoring podocyte architecture.[4][6]Potential applications in cancer, infectious diseases, and neurological conditions by inhibiting cellular uptake processes.[1]
Known Off-Target Effects HIV-I integrase inhibitor; as a tyrphostin derivative, it may inhibit various protein tyrosine kinases.[7]Potential for off-target effects as is common with dynamin inhibitors; some analogs show activity at various receptors.[8][9]

Mechanism of Action

This compound: A Promoter of Dynamin Oligomerization

This compound functions by promoting the assembly of dynamin monomers into stable, higher-order oligomeric structures, such as rings and helices.[4] This process is critically dependent on the presence of actin filaments, which serve as a scaffold for dynamin assembly. The enhanced oligomerization of dynamin leads to an increase in its intrinsic GTPase activity, effectively "activating" the protein to remodel the actin cytoskeleton.[4][10] This mechanism has been shown to be beneficial in disease models where actin cytoskeleton integrity is compromised, such as in certain forms of chronic kidney disease.[4][6]

Signaling Pathway of this compound Action

BisT23_Pathway BisT23 This compound Oligomerization Dynamin Oligomerization BisT23->Oligomerization Actin Actin Filaments Actin->Oligomerization Dynamin Dynamin Monomers Dynamin->Oligomerization ActinPoly Actin Polymerization & Cytoskeleton Stabilization Oligomerization->ActinPoly

Caption: this compound promotes actin-dependent dynamin oligomerization.

Iminodyn: A Potent Inhibitor of Dynamin GTPase Activity

The Iminodyn family of compounds represents a class of potent dynamin inhibitors.[2][3] Specifically, compounds like Iminodyn-22 have been shown to inhibit both dynamin I and dynamin II with nanomolar to low micromolar efficacy.[2][3] Mechanistic studies have revealed that Iminodyn-22 acts as an uncompetitive inhibitor with respect to GTP.[9] This suggests that Iminodyn does not directly compete with GTP for its binding site but rather binds to a distinct allosteric site on the dynamin-GTP complex, potentially the GTPase Allosteric Site (GAS), thereby preventing the conformational changes necessary for GTP hydrolysis and subsequent membrane fission.[1] This inhibition of GTPase activity effectively blocks the final step of endocytosis, leading to an accumulation of clathrin-coated pits at the cell surface.

Signaling Pathway of Iminodyn Action

Iminodyn_Pathway Iminodyn Iminodyn Iminodyn->Inhibition Dynamin Dynamin-GTP Complex GTP_Hydrolysis GTP Hydrolysis Dynamin->GTP_Hydrolysis Membrane_Fission Membrane Fission & Endocytosis GTP_Hydrolysis->Membrane_Fission Inhibition->GTP_Hydrolysis

Caption: Iminodyn inhibits dynamin's GTPase activity.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and representative Iminodyn compounds.

CompoundTargetAssayPotencyReference(s)
This compound DynaminOligomerization PromotionEC50 not reported. Shown to increase GTPase activity.[4]
HIV-1 IntegraseInhibition0.18 µM (IC50)[7]
Iminodyn-17 Dynamin IGTPase Inhibition330 ± 70 nM (IC50)[2][3]
Dynamin IIGTPase Inhibition~Equal to Dynamin I[2][3]
Iminodyn-22 Dynamin IGTPase Inhibition450 ± 50 nM (IC50)[2][3]
Dynamin IIGTPase Inhibition~Equal to Dynamin I[2][3]
Receptor-Mediated EndocytosisInhibition (in cells)10.7 ± 4.5 µM (IC50)[9]
Iminodyn-23 Dynamin IGTPase Inhibition260 ± 80 nM (IC50)[2][3]
Dynamin IIGTPase Inhibition~Equal to Dynamin I[2][3]

Experimental Protocols

Dynamin GTPase Activity Assay (Malachite Green Assay)

This protocol is adapted for measuring both the activation of dynamin by this compound and the inhibition by Iminodyn. The principle lies in the colorimetric detection of inorganic phosphate (Pi) released during GTP hydrolysis.

Experimental Workflow for Dynamin GTPase Assay

GTPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dynamin Protein - GTP Solution - Assay Buffer - this compound / Iminodyn Start->Prepare_Reagents Incubate Incubate Dynamin with This compound or Iminodyn Prepare_Reagents->Incubate Initiate_Rxn Initiate Reaction with GTP Incubate->Initiate_Rxn Stop_Rxn Stop Reaction (e.g., with EDTA) Initiate_Rxn->Stop_Rxn Add_Malachite Add Malachite Green Reagent Stop_Rxn->Add_Malachite Measure_Abs Measure Absorbance at ~620-640 nm Add_Malachite->Measure_Abs Analyze Analyze Data: Calculate % Activity or Inhibition Measure_Abs->Analyze End End Analyze->End

Caption: Workflow for the Malachite Green GTPase assay.

Materials:

  • Purified dynamin protein

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

  • This compound or Iminodyn compounds at various concentrations

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound or Iminodyn in assay buffer.

  • In a 96-well plate, add the dynamin protein to each well.

  • Add the different concentrations of this compound or Iminodyn to the respective wells. Include appropriate controls (e.g., vehicle control, no enzyme control).

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the reaction by adding a fixed concentration of GTP to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution like EDTA.

  • Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 620 nm and 640 nm using a microplate reader.

  • Calculate the amount of phosphate released based on a standard curve and determine the percent activation (for this compound) or inhibition (for Iminodyn) relative to the vehicle control.

Receptor-Mediated Endocytosis Assay (Transferrin Uptake Assay)

This assay is used to assess the inhibitory effect of Iminodyn on clathrin-mediated endocytosis. It measures the internalization of fluorescently labeled transferrin, a cargo protein that enters cells via this pathway.

Experimental Workflow for Transferrin Uptake Assay

Transferrin_Assay_Workflow Start Start Seed_Cells Seed Cells on Coverslips Start->Seed_Cells Pretreat Pre-treat Cells with Iminodyn Seed_Cells->Pretreat Incubate_Tfn Incubate with Fluorescent Transferrin (Tfn) Pretreat->Incubate_Tfn Wash Wash to Remove Surface-bound Tfn Incubate_Tfn->Wash Fix_Permeabilize Fix and Permeabilize Cells Wash->Fix_Permeabilize Image Image Cells with Fluorescence Microscopy Fix_Permeabilize->Image Quantify Quantify Intracellular Fluorescence Image->Quantify End End Quantify->End

Caption: Workflow for the transferrin uptake assay.

Materials:

  • Adherent cells (e.g., HeLa, U2OS) cultured on coverslips

  • Serum-free cell culture medium

  • Iminodyn compounds at various concentrations

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours to starve them of transferrin.

  • Pre-treat the cells with various concentrations of Iminodyn (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.

  • Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.

  • To stop uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity per cell using image analysis software to determine the IC50 for endocytosis inhibition.

Off-Target Considerations

This compound: As a tyrphostin derivative, this compound has the potential to inhibit a range of protein tyrosine kinases, which could contribute to its overall cellular effects. Furthermore, it has been identified as an inhibitor of HIV-1 integrase with an IC50 of 0.18 µM.[7] Researchers should consider these off-target activities when interpreting experimental results.

Iminodyn: While specific off-target screening data for the Iminodyn series is not extensively published, it is important to note that many small molecule inhibitors of dynamin have been reported to have off-target effects.[8] Some Iminodyn analogs have been noted to interact with various G-protein coupled receptors.[9] Additionally, the catechol moieties present in some Iminodyn structures are recognized as potential Pan-Assay Interference Compounds (PAINS), which can lead to non-specific assay results.[11] Careful validation of experimental findings with secondary assays and structurally distinct inhibitors is recommended.

Conclusion

This compound and the Iminodyn family of compounds offer distinct and opposing ways to modulate dynamin function, making them valuable tools for studying the roles of dynamin in health and disease. This compound's ability to promote dynamin oligomerization and enhance actin cytoskeleton integrity provides a novel therapeutic strategy for diseases characterized by cytoskeletal dysfunction. In contrast, the potent inhibitory action of Iminodyns on dynamin's GTPase activity makes them suitable for dissecting the roles of endocytosis in various cellular processes and for potential therapeutic applications where blocking cellular uptake is desired. A thorough understanding of their respective mechanisms of action, potencies, and potential off-target effects is crucial for the appropriate design and interpretation of experiments utilizing these powerful chemical probes.

References

Specificity of Bis-T-23 for Dynamin Over Other GTPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule Bis-T-23 for the GTPase dynamin over other GTPases. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways to aid in the objective assessment of this compound as a specific pharmacological tool.

Executive Summary

This compound is a small molecule that has been identified as a promoter of actin-dependent dynamin oligomerization. This activity leads to increased actin polymerization and stabilization of the actin cytoskeleton. While it has shown therapeutic potential in preclinical models of chronic kidney disease, its specificity is a critical consideration for its use as a research tool and potential therapeutic. This guide summarizes the available data on the selectivity of this compound for dynamin, including its known off-target effects.

Data Presentation: Quantitative and Qualitative Comparison

While comprehensive quantitative data on the effect of this compound across a wide panel of GTPases is limited in publicly available literature, the following table summarizes the existing quantitative and qualitative findings.

TargetMethod of ActionPotency/EffectOther GTPases AffectedCitation(s)
Dynamin Promotes actin-dependent oligomerizationEC50/IC50 not explicitly reported in reviewed literature.-[1]
RhoA No effect on protein levelsIn LPS-treated podocytes, this compound did not restore RhoA levels, unlike the general protease inhibitor E64.Not applicable[2]
Rac1 Not explicitly tested in reviewed literatureData not availableNot applicable
Cdc42 Not explicitly tested in reviewed literatureData not availableNot applicable
HIV-1 Integrase InhibitionIC50 = 0.18 µMNot applicable[3]

Note: The lack of a reported EC50 or IC50 for dynamin makes a direct quantitative comparison of on-target versus off-target potency challenging. The IC50 for HIV-1 integrase indicates a significant off-target activity that should be considered in experimental design.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the promotion of dynamin self-assembly into higher-order structures, such as rings and helices, in an actin-dependent manner. This oligomerization enhances dynamin's intrinsic GTPase activity and its ability to bundle and stabilize actin filaments. This is particularly relevant in cell types like podocytes, where a dynamic actin cytoskeleton is crucial for maintaining cellular architecture and function.

BisT23_Dynamin_Pathway This compound Mechanism of Action on Dynamin and Actin Cytoskeleton BisT23 This compound Dynamin_Oligo Dynamin Oligomerization (Rings/Helices) BisT23->Dynamin_Oligo Promotes Dynamin Dynamin (monomers/dimers) Dynamin->Dynamin_Oligo Actin_Bundling Actin Bundling and Stabilization Dynamin_Oligo->Actin_Bundling GTP_hydrolysis GTP Hydrolysis Dynamin_Oligo->GTP_hydrolysis Stimulates Actin Actin Filaments Actin->Dynamin_Oligo Dependent on Actin->Actin_Bundling Cytoskeleton Cytoskeletal Integrity and Focal Adhesion Maturation Actin_Bundling->Cytoskeleton Podocyte Podocyte Foot Process Structure and Function Cytoskeleton->Podocyte Specificity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis cluster_data_analysis Data Analysis and Conclusion in_vitro_assay GTPase Activity Assay dynamin_assay Dynamin + this compound in_vitro_assay->dynamin_assay other_gtpases_assay Other GTPases (RhoA, Rac1, Cdc42) + this compound in_vitro_assay->other_gtpases_assay compare_potency Compare EC50/IC50 Values dynamin_assay->compare_potency other_gtpases_assay->compare_potency cell_treatment Treat Cells with this compound pull_down_assay Active GTPase Pull-Down Assay cell_treatment->pull_down_assay dynamin_pd Dynamin Activation pull_down_assay->dynamin_pd other_gtpases_pd RhoA, Rac1, Cdc42 Activation pull_down_assay->other_gtpases_pd dynamin_pd->compare_potency other_gtpases_pd->compare_potency assess_specificity Assess Specificity Profile compare_potency->assess_specificity conclusion Conclusion on Specificity assess_specificity->conclusion

References

Reproducibility of Bis-T-23's Effects on Podocyte Morphology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of podocyte morphology is paramount for a functional glomerular filtration barrier. The disruption of the intricate foot processes and the underlying actin cytoskeleton is a hallmark of proteinuric kidney diseases. The small molecule Bis-T-23 has emerged as a potential therapeutic agent by targeting the actin cytoskeleton through the promotion of dynamin oligomerization. This guide provides a comparative analysis of the reproducibility of this compound's effects on podocyte morphology, supported by experimental data, detailed protocols, and a review of alternative therapeutic strategies.

This compound: A Promoter of Podocyte Cytoskeletal Integrity

This compound is a small molecule that has been reported to ameliorate podocyte injury by promoting the actin-dependent oligomerization of dynamin, a large GTPase essential for endocytosis and actin regulation. This enhanced oligomerization is believed to increase actin polymerization and cross-linking, thereby stabilizing the podocyte cytoskeleton and restoring the normal ultrastructure of foot processes.[1][2]

Reported Effects on Podocyte Morphology

Studies in various animal models of chronic kidney disease have demonstrated that administration of this compound can lead to:

  • Restoration of the normal ultrastructure of podocyte foot processes.[1][3]

  • Reduction in proteinuria.[1][3]

  • Diminished mesangial matrix expansion.[1][3]

  • Increased formation of stress fibers and focal adhesions in cultured podocytes.[4]

However, it is crucial to note that at least one study has reported an inability to reproduce the efficacy of this compound both in vitro and in vivo, leading the researchers to explore alternative therapeutic agents. This highlights the importance of further investigation into the consistency of this compound's effects.

Quantitative Comparison of Effects on Podocyte Morphology

The following table summarizes the reported quantitative effects of this compound and its alternatives on key parameters of podocyte morphology.

TreatmentParameterModel SystemReported EffectReference
This compound Stress Fiber DensityCultured Human PodocytesStatistically significant increase compared to DMSO control.[5]
Number of Focal AdhesionsCultured Human PodocytesStatistically significant increase compared to DMSO control.[5]
Podocyte Foot Process WidthCD2AP Knockout MiceIncreased from 374 ± 42 nm (WT) to 1128[6] nm (KO). Effect of this compound not quantified in this study.[7][8]
Iminodyn Actin & Vinculin RearrangementUrinary Podocytes from PatientsInduced rearrangement and recovery of actin and vinculin.[4][9]
Dexamethasone Actin Cytoskeleton StabilizationCultured Murine PodocytesStabilized actin filaments and blocked puromycin aminonucleoside (PAN)-induced disruption.
RhoA ActivityCultured Murine PodocytesIncreased the activity of the actin-regulating GTPase RhoA.
RhoA/Rac1/Cdc42 Modulation Podocyte Foot Process EffacementpodoCdc42-/- MiceTotal effacement of foot processes with near absence of filtration slits.
Podocyte Foot Process EffacementpodoRac1-/- MiceNo aberrant morphology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key experiments cited in the literature.

In Vitro Treatment of Podocytes with this compound
  • Cell Culture: Conditionally immortalized human or mouse podocytes are cultured on collagen-coated plates or coverslips. Differentiation is induced by thermoshifting to 37°C for 10-14 days.

  • Treatment: Differentiated podocytes are treated with this compound (typically 1 µL/mL) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour).[4][9]

  • Analysis:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled phalloidin to visualize F-actin and antibodies against focal adhesion proteins (e.g., vinculin, paxillin).

    • Microscopy and Quantification: Images are acquired using fluorescence microscopy. Stress fiber density and the number and size of focal adhesions are quantified using image analysis software like ImageJ.[5]

In Vivo Administration of this compound in Mouse Models
  • Animal Models: Various mouse models of kidney disease are utilized, such as those induced by lipopolysaccharide (LPS), puromycin aminonucleoside (PAN), or genetic models like the CD2AP knockout mouse.

  • Administration: this compound is administered to the animals, typically via intraperitoneal injection, at a specified dose and frequency.

  • Analysis:

    • Proteinuria Measurement: Urine is collected at various time points to assess the albumin-to-creatinine ratio.

    • Electron Microscopy: Kidney tissues are fixed, processed, and sectioned for transmission electron microscopy to visualize and quantify podocyte foot process effacement (e.g., by measuring foot process width).[7][8]

Signaling Pathways and Visualizations

Understanding the underlying molecular mechanisms is key to evaluating a compound's efficacy and potential for off-target effects.

This compound Signaling Pathway

This compound is proposed to directly bind to dynamin, promoting its oligomerization. This oligomerized dynamin then enhances actin polymerization and cross-linking, leading to the stabilization of the podocyte actin cytoskeleton.

BisT23_Pathway BisT23 This compound Dynamin Dynamin BisT23->Dynamin DynaminOligo Dynamin Oligomerization Dynamin->DynaminOligo ActinPoly Actin Polymerization & Cross-linking DynaminOligo->ActinPoly Cytoskeleton Actin Cytoskeleton Stabilization ActinPoly->Cytoskeleton PodocyteMorphology Restoration of Podocyte Morphology Cytoskeleton->PodocyteMorphology

Caption: this compound promotes dynamin oligomerization, leading to actin cytoskeleton stabilization.

Alternative Signaling Pathways

Dexamethasone, a glucocorticoid, acts through the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and regulates the transcription of genes involved in cytoskeletal organization, inflammation, and cell survival. This includes increasing the activity of the RhoA GTPase, which promotes stress fiber formation.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_translocation Nuclear Translocation GR->GR_translocation Gene_expression Gene Expression (e.g., RhoA regulators) GR_translocation->Gene_expression Actin_stabilization Actin Cytoskeleton Stabilization Gene_expression->Actin_stabilization Podocyte_protection Podocyte Protection Actin_stabilization->Podocyte_protection

Caption: Dexamethasone acts via the glucocorticoid receptor to modulate gene expression.

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is tightly controlled by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs). Dysregulation of Rho GTPase signaling is implicated in podocyte effacement.

RhoGTPase_Pathway cluster_rho RhoA cluster_rac Rac1 cluster_cdc Cdc42 RhoA_inactive RhoA-GDP RhoA_active RhoA-GTP RhoA_inactive->RhoA_active GEFs RhoA_active->RhoA_inactive GAPs Stress_fibers Stress Fiber Formation RhoA_active->Stress_fibers ROCK Rac1_inactive Rac1-GDP Rac1_active Rac1-GTP Rac1_inactive->Rac1_active GEFs Rac1_active->Rac1_inactive GAPs Lamellipodia Lamellipodia Formation Rac1_active->Lamellipodia WAVE Cdc42_inactive Cdc42-GDP Cdc42_active Cdc42-GTP Cdc42_inactive->Cdc42_active GEFs Cdc42_active->Cdc42_inactive GAPs Filopodia Filopodia Formation Cdc42_active->Filopodia WASP

Caption: Rho GTPases regulate distinct aspects of the podocyte actin cytoskeleton.

Experimental Workflow

A typical workflow for investigating the effects of a compound on podocyte morphology is outlined below.

Experimental_Workflow start Start: Podocyte Culture & Differentiation treatment Treatment with Compound or Vehicle start->treatment fix_stain Fixation & Immunofluorescence Staining (e.g., Phalloidin for F-actin) treatment->fix_stain em Transmission Electron Microscopy (for in vivo studies) treatment->em In vivo model imaging Fluorescence Microscopy (Confocal or Super-resolution) fix_stain->imaging quantification Image Analysis & Quantitative Measurement (Stress fibers, Focal adhesions) imaging->quantification end End: Data Analysis & Conclusion quantification->end fpw Foot Process Width Quantification em->fpw fpw->end

References

Cross-Validation of Bis-T-23's Anti-HIV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of Bis-T-23, an investigational HIV-1 integrase inhibitor. Due to the limited publicly available data on the cellular anti-HIV activity of this compound, this document focuses on its known enzymatic inhibitory action and compares it with established, clinically approved integrase inhibitors for which cellular activity data are available. Detailed experimental protocols for key assays in anti-HIV drug development are also provided, alongside visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Anti-HIV-1 Activity

The following table summarizes the available quantitative data for this compound and compares it with the well-characterized integrase inhibitors Raltegravir and Dolutegravir. It is critical to note that the data for this compound reflects its activity in enzymatic assays, while the data for the comparator drugs are from cell-based assays, representing a more direct measure of antiviral efficacy in a biological system.

CompoundTargetAssay TypePotency (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound HIV-1 IntegraseEnzymatic Assay0.18 µM (Inhibition of integrase)[1]Not AvailableNot Available
Integrase-DNA BindingEnzymatic Assay2 µM (Inhibition of DNA binding)[1]
Raltegravir HIV-1 ReplicationCell-based Assay2-7 nM (Strand Transfer Inhibition)[2]>100 µM>14,285 - 50,000
Dolutegravir HIV-1 ReplicationCell-based Assay0.51 - 2.1 nM[3]>50 µM>23,809 - 98,039

Note: A direct comparison of the potency of this compound with Raltegravir and Dolutegravir is challenging due to the different assay systems used. Enzymatic assays measure the direct inhibition of a purified enzyme, while cell-based assays measure the inhibition of viral replication within a cellular context, which is influenced by factors such as cell permeability and metabolism.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of anti-HIV compounds are provided below.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay biochemically quantifies the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

  • Acceptor DNA substrate (oligonucleotide mimicking the host DNA)

  • Assay buffer (containing divalent cations like Mg2+ or Mn2+)

  • Test compound (e.g., this compound)

  • Detection system (e.g., fluorescence or radioactivity-based)

Protocol:

  • Prepare a reaction mixture containing the assay buffer and recombinant HIV-1 integrase.

  • Add serial dilutions of the test compound to the reaction mixture and incubate for a specified period to allow for binding to the enzyme.

  • Initiate the reaction by adding the donor and acceptor DNA substrates.

  • Incubate the reaction at 37°C to allow for the strand transfer reaction to occur.

  • Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

HIV-1 Replication Assay (p24 Antigen ELISA)

This cell-based assay measures the inhibition of HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)

  • Cell culture medium and supplements

  • Test compound

  • p24 Antigen ELISA kit

Protocol:

  • Seed the susceptible cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound for a few hours prior to infection.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the infected cells for several days to allow for multiple rounds of viral replication.

  • Collect the cell culture supernatant at specific time points.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits p24 production by 50%, by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Cell line used in the antiviral assay

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

Protocol:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viable cells against the compound concentration.

Mandatory Visualizations

HIV-1 Integrase Mechanism of Action and Inhibition

The following diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for integrase inhibitors like this compound.

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RT Reverse Transcription vDNA Viral DNA RT->vDNA PIC Pre-integration Complex (PIC) vDNA->PIC IN HIV-1 Integrase IN->PIC PIC_nuc PIC Import PIC->PIC_nuc Nuclear Import Processing 3' Processing PIC_nuc->Processing StrandTransfer Strand Transfer Processing->StrandTransfer Integrated_DNA Integrated Provirus StrandTransfer->Integrated_DNA hDNA Host DNA hDNA->StrandTransfer BisT23 This compound BisT23->StrandTransfer Inhibition

Caption: HIV-1 Integrase Pathway and the inhibitory action of this compound.

Experimental Workflow for Anti-HIV Drug Screening

The diagram below outlines a typical workflow for the initial screening and evaluation of potential anti-HIV compounds.

Drug_Screening_Workflow start Compound Library primary_screen Primary Screening (e.g., Cell-based Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & Potency (IC50/EC50 Determination) hit_id->dose_response cytotoxicity Cytotoxicity Assay (CC50 Determination) hit_id->cytotoxicity selectivity Calculate Selectivity Index (SI) dose_response->selectivity cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., Enzymatic Assays) selectivity->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A generalized workflow for the in vitro screening of anti-HIV drug candidates.

References

Dose-Response Analysis of Bis-T-23 in Preclinical Kidney Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the dose-response relationship of Bis-T-23 in various preclinical models of kidney disease. It aims to offer an objective comparison with established alternative therapies, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of nephrology and drug development.

Executive Summary

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a small molecule that promotes the actin-dependent oligomerization of dynamin in podocytes.[1][2] This action helps to stabilize the actin cytoskeleton, which is often dysregulated in proteinuric kidney diseases, leading to the restoration of normal podocyte ultrastructure and function.[1][2]

Signaling Pathway of this compound in Podocytes

The mechanism of action of this compound involves the modulation of the dynamin-actin signaling cascade within podocytes. The following diagram illustrates this pathway.

BisT23_Signaling_Pathway cluster_podocyte Podocyte Cytoplasm BisT23 This compound Dynamin Dynamin (Monomer/Dimer) BisT23->Dynamin promotes Dynamin_Oligo Dynamin Oligomerization Dynamin->Dynamin_Oligo actin-dependent Actin Actin Cytoskeleton (Dysregulated) Actin_Stabilized Actin Cytoskeleton (Stabilized) Dynamin_Oligo->Actin_Stabilized stabilizes Podocyte_FP Podocyte Foot Process (Effaced) Actin->Podocyte_FP Podocyte_FP_Restored Podocyte Foot Process (Restored) Actin_Stabilized->Podocyte_FP_Restored Proteinuria Proteinuria Podocyte_FP->Proteinuria Reduced_Proteinuria Reduced Proteinuria Podocyte_FP_Restored->Reduced_Proteinuria

Caption: this compound promotes dynamin oligomerization, leading to actin cytoskeleton stabilization and reduced proteinuria.

Quantitative Dose-Response Data for this compound

While a comprehensive dose-escalation study with detailed quantitative data is not publicly available, existing research provides insights into the effective doses of this compound in rodent models of kidney disease.

Animal ModelThis compound DoseKey Quantitative OutcomeReference
Lipopolysaccharide (LPS)-induced proteinuria (mice)40 mg/kg (single dose)Significantly lowered albumin/creatinine ratios at 50-56 hours post-LPS injection (p<0.001).
α-actinin 4 (ACTN4) genetic model of CKD (mice)40 mg/kg (single dose)Decreased albumin/creatinine ratios four hours after treatment compared to controls (p<0.01).
CD2AP knockout genetic model of CKD (mice)40 mg/kg (daily for 6 days)Drastically reduced albumin/creatinine ratios (p<0.001) and increased survival (p<0.02).
Streptozotocin-induced diabetic nephropathy (mice)Not specifiedDaily treatment for 8 days significantly reduced proteinuria (p<0.01).
Puromycin aminonucleoside (PAN)-induced nephrosis (rats)Not specifiedSignificantly reduced proteinuria on days 18 and 24 post-PAN injection.[3][3]
PKCε knockout (PKCεKO) genetic model of CKD (mice)40 mg/kg (daily for 8 days)Prevented the progression of and significantly lowered proteinuria compared to untreated or DMSO-treated mice.[1][1]

Note: The lack of multiple data points for different doses in the same model prevents the construction of a classical dose-response curve. The provided data indicates the efficacy of a 40 mg/kg dose.

Comparison with Alternative Therapies

Standard-of-care treatments for many forms of chronic kidney disease include Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). While no direct preclinical comparative studies between this compound and these agents were identified, their established effects in preclinical models are summarized below for contextual comparison.

ACE Inhibitors (e.g., Enalapril, Ramipril)

ACE inhibitors exert their renoprotective effects primarily by blocking the conversion of angiotensin I to angiotensin II, leading to vasodilation of the efferent arteriole, reduced intraglomerular pressure, and consequently, a decrease in proteinuria.

Animal ModelACE InhibitorKey Quantitative OutcomeReference
Bovine Serum Albumin (BSA)-overload nephropathy (rats)Enalapril (0.5 g/kg/day)Significantly attenuated proteinuria and interstitial inflammation.[4]
Diabetic hypertensive ratsPerindopril (4 mg/kg/day) vs. Enalapril (10 mg/kg/day)Perindopril was more effective than enalapril in reducing urinary protein excretion.[5]
Hypertensive nephrosclerosis (African American patients)Ramipril (2.5-10 mg/day)Slower mean decline in GFR and reduced risk of clinical endpoints in patients with proteinuria compared to amlodipine.[6]
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan)

ARBs selectively block the AT1 receptor, thereby inhibiting the actions of angiotensin II, which include vasoconstriction, aldosterone release, and profibrotic signaling.

Animal ModelARBKey Quantitative OutcomeReference
Unilateral Ureteral Obstruction (UUO) (mice)Losartan (1 mg/kg and 3 mg/kg)Effectively attenuated renal fibrosis at both low and regular doses.[7]
Ischemia-reperfusion injury (rats)LosartanDiminished fibronectin abundance in the cortex of ischemic kidneys.[8]
Streptozotocin-induced diabetic nephropathy (mice)Valsartan (100 mg/kg)In combination with Angptl3 knockout, significantly improved renal function and reduced urinary albumin compared to valsartan alone.[9]
Metabolic syndrome model (rats)Telmisartan vs. ValsartanTelmisartan was more effective than valsartan in lowering urinary albumin excretion.[10]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Proteinuria in Mice

This model is used to induce a transient and acute inflammatory kidney injury, leading to proteinuria.

LPS_Workflow start Start acclimatize Acclimatize Mice start->acclimatize baseline Collect Baseline Urine (for Albumin/Creatinine Ratio) acclimatize->baseline lps_injection Intraperitoneal (i.p.) Injection of LPS (e.g., 10-12 mg/kg) baseline->lps_injection treatment Administer this compound or Vehicle (e.g., at 48 hours post-LPS) lps_injection->treatment urine_collection Collect Urine at Timed Intervals (e.g., 50, 52, 56 hours) treatment->urine_collection analysis Measure Urinary Albumin and Creatinine urine_collection->analysis endpoint Endpoint: Assess Albumin/Creatinine Ratio analysis->endpoint

Caption: Experimental workflow for the LPS-induced proteinuria model in mice.

Detailed Methodology:

  • Animal Model: Adult male mice (e.g., C57BL/6 or BALB/c) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurements: Baseline urine samples are collected to determine the normal albumin-to-creatinine ratio (ACR).

  • LPS Administration: Lipopolysaccharide from E. coli is dissolved in sterile, pyrogen-free saline and administered via intraperitoneal (i.p.) injection. A typical dose to induce proteinuria is 10-12 mg/kg body weight.

  • Treatment Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO), is administered at a specific time point after LPS injection, for instance, at 48 hours when proteinuria is evident.

  • Urine Collection: Urine is collected at various time points after treatment (e.g., 50, 52, and 56 hours post-LPS) to assess the effect on proteinuria.

  • Analysis: Urinary albumin and creatinine concentrations are measured to calculate the ACR. A significant reduction in ACR in the this compound treated group compared to the vehicle control group indicates efficacy.

Puromycin Aminonucleoside (PAN)-Induced Nephrosis in Rats

This model induces podocyte injury and features of nephrotic syndrome, including heavy proteinuria.

PAN_Workflow start Start acclimatize Acclimatize Rats start->acclimatize pan_injection Single Intravenous or Subcutaneous Injection of PAN (e.g., 50-150 mg/kg) acclimatize->pan_injection proteinuria_monitoring Monitor for Onset of Proteinuria (typically 3-5 days) pan_injection->proteinuria_monitoring treatment_initiation Initiate this compound or Vehicle Treatment (e.g., on day 12 when proteinuria is high) proteinuria_monitoring->treatment_initiation urine_collection Collect 24-hour Urine Samples (e.g., on days 18 and 24) treatment_initiation->urine_collection analysis Measure Urinary Protein Excretion urine_collection->analysis endpoint Endpoint: Assess Reduction in Proteinuria analysis->endpoint

Caption: Experimental workflow for the PAN-induced nephrosis model in rats.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • PAN Administration: Puromycin aminonucleoside is dissolved in saline and administered as a single intravenous or subcutaneous injection. Doses can range from 50 to 150 mg/kg body weight.

  • Induction of Nephrosis: Proteinuria typically develops within 3 to 5 days after PAN injection.

  • Treatment Protocol: In some studies, treatment with this compound is initiated after the establishment of significant proteinuria, for example, on day 12 post-PAN injection.[3]

  • Urine Collection and Analysis: 24-hour urine samples are collected at specified time points (e.g., days 18 and 24) to measure total protein excretion.[3]

  • Endpoint: A significant decrease in 24-hour urinary protein excretion in the this compound treated group compared to the vehicle control group is the primary measure of efficacy.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for kidney diseases characterized by podocyte injury and proteinuria. Its unique mechanism of action, focused on stabilizing the podocyte actin cytoskeleton, offers a novel approach to treatment. The available preclinical data, primarily at a dose of 40 mg/kg, consistently show a reduction in proteinuria across various models of acute and chronic kidney injury.

However, a clear dose-response relationship has not yet been fully elucidated in publicly available literature. Furthermore, direct comparative studies against standard-of-care agents like ACE inhibitors and ARBs in preclinical settings are needed to definitively position this compound in the therapeutic landscape. Future research should focus on dose-ranging studies to identify the optimal therapeutic window and on head-to-head comparative trials to establish its relative efficacy. The detailed experimental protocols provided in this guide should aid researchers in designing and conducting such crucial next-step investigations.

References

Confirming Bis-T-23 Target Engagement: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of control experiments to validate the target engagement of Bis-T-23, a small molecule known to promote actin-dependent dynamin oligomerization.[1][2][3] this compound has also been identified as an HIV-I integrase inhibitor.[1][4] Understanding its on-target effects is crucial for its development as a potential therapeutic for chronic kidney diseases and HIV.[1][4] This guide details essential experimental protocols and presents comparative data to aid researchers in designing robust validation studies.

Executive Summary

This compound's primary cellular target for cytoskeletal modulation is dynamin, a large GTPase essential for endocytosis and actin cytoskeleton regulation.[5][6] this compound promotes the oligomerization of dynamin in an actin-dependent manner, leading to increased actin polymerization.[2][3] To confirm this target engagement, a series of control experiments are necessary. This guide outlines three key experimental approaches:

  • Cellular Thermal Shift Assay (CETSA): To directly demonstrate the binding of this compound to dynamin in a cellular context.

  • In Vitro Dynamin GTPase Activity Assay: To quantify the functional impact of this compound on dynamin's enzymatic activity.

  • Cellular Imaging and Biochemical Assays for Actin Cytoskeleton Analysis: To visualize and quantify the downstream effects of this compound on actin polymerization and organization.

For each experimental approach, we provide a detailed protocol, a list of recommended positive and negative controls, and a comparative data summary.

Cellular Thermal Shift Assay (CETSA) for Dynamin Target Engagement

CETSA is a powerful technique to validate target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[7][8]

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Cell Lysis and Fractionation cluster_3 Protein Analysis treat_cells Treat cells with this compound or control compounds heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells and separate soluble and aggregated proteins heat_shock->lyse_cells western_blot Analyze soluble dynamin levels by Western Blot lyse_cells->western_blot

Caption: CETSA experimental workflow for assessing this compound and dynamin interaction.

Detailed Protocol
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., podocytes, HEK293T) and grow to 80-90% confluency. Treat cells with this compound (e.g., 10 µM), a known dynamin inhibitor as a positive control (e.g., Dynasore, 80 µM), a negative control compound (e.g., Iminodyn-17), and a vehicle control (e.g., DMSO) for 1 hour.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes for each treatment condition. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the levels of soluble dynamin by Western blotting using a specific anti-dynamin antibody.

Comparative Data
CompoundTargetExpected CETSA Outcome
This compound DynaminIncreased thermal stability of dynamin
Dynasore DynaminIncreased thermal stability of dynamin
Iminodyn-17 Dynamin (inactive in cells)No significant change in dynamin thermal stability
Vehicle (DMSO) -Baseline dynamin thermal stability

In Vitro Dynamin GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by purified dynamin in the presence of this compound and control compounds. An increase in GTPase activity is expected if this compound promotes dynamin's oligomerization and self-assembly, which stimulates its enzymatic activity.[9][10][11]

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Initiate Reaction cluster_2 Measure Phosphate Release setup_reaction Incubate purified dynamin with this compound or controls add_gtp Add GTP to start the reaction setup_reaction->add_gtp measure_pi Quantify inorganic phosphate (Pi) release over time add_gtp->measure_pi

Caption: Workflow for the in vitro dynamin GTPase activity assay.

Detailed Protocol
  • Reagents: Purified recombinant dynamin-1, GTP, reaction buffer (20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, pH 7.4), and a phosphate detection reagent (e.g., Malachite Green-based).[9]

  • Reaction Setup: In a 96-well plate, add purified dynamin-1 (e.g., 50 nM final concentration) to the reaction buffer. Add serial dilutions of this compound, a known dynamin activator as a positive control, a known dynamin inhibitor as a negative control (e.g., Dynasore), and vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add GTP (e.g., 100 µM final concentration) to all wells to start the reaction.

  • Measure GTPase Activity: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric phosphate detection reagent.

  • Data Analysis: Calculate the rate of GTP hydrolysis for each condition.

Comparative Data
CompoundTargetExpected Effect on GTPase Activity
This compound DynaminIncreased GTPase activity
Dynamin Activator DynaminIncreased GTPase activity
Dynasore DynaminDecreased GTPase activity
Vehicle (DMSO) -Baseline GTPase activity

Cellular Assays for Actin Cytoskeleton Analysis

These experiments aim to visualize and quantify the downstream effects of this compound on the actin cytoskeleton, which are mediated by its engagement with dynamin.

Phalloidin Staining for F-actin Visualization

Fluorescently labeled phalloidin binds specifically to filamentous actin (F-actin), allowing for the visualization of changes in the actin cytoskeleton by fluorescence microscopy.[12][13][14][15]

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Fixation and Permeabilization cluster_2 Staining cluster_3 Imaging treat_cells Treat cells with this compound or controls fix_perm Fix and permeabilize cells treat_cells->fix_perm stain_actin Stain with fluorescently labeled phalloidin fix_perm->stain_actin image_cells Image cells using fluorescence microscopy stain_actin->image_cells

Caption: Workflow for phalloidin staining of the actin cytoskeleton.

Detailed Protocol
  • Cell Culture and Treatment: Seed cells on glass coverslips. Treat with this compound (e.g., 10 µM), an actin polymerization promoter as a positive control (e.g., Jasplakinolide, 1 µM), an actin depolymerizing agent as a negative control (e.g., Cytochalasin D, 2 µM), and vehicle control (DMSO) for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.[13]

  • Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a 1:100 to 1:1000 dilution for 20-90 minutes at room temperature.[12]

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.

Western Blotting for Actin Polymerization Markers

This biochemical approach quantifies the amount of F-actin by separating it from globular actin (G-actin) through differential centrifugation, followed by Western blot analysis.

Detailed Protocol
  • Cell Treatment and Lysis: Treat cells as described for phalloidin staining. Lyse the cells in a buffer that preserves the actin cytoskeleton.

  • Fractionation of G- and F-actin: Centrifuge the cell lysates at a low speed to pellet cellular debris. Then, centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the F-actin. The supernatant contains the G-actin.

  • Western Blot Analysis: Resuspend the F-actin pellet in a sample buffer. Analyze the levels of actin in the G-actin (supernatant) and F-actin (pellet) fractions by Western blotting using an anti-actin antibody.

Comparative Data for Actin Cytoskeleton Analysis
CompoundExpected Phalloidin Staining OutcomeExpected F-actin/G-actin Ratio (Western Blot)
This compound Increased stress fibers and cortical actinIncreased
Jasplakinolide Increased F-actin, formation of actin aggregatesIncreased
Cytochalasin D Disrupted actin filaments, punctate actin stainingDecreased
Vehicle (DMSO) Normal actin cytoskeleton organizationBaseline

Signaling Pathway

BisT23 This compound Dynamin Dynamin BisT23->Dynamin promotes Oligomerization Oligomerization Dynamin->Oligomerization undergoes ActinMonomers G-actin Polymerization Polymerization ActinMonomers->Polymerization polymerize to form ActinFilaments F-actin (Actin Cytoskeleton) Oligomerization->Polymerization stimulates Polymerization->ActinFilaments

References

Comparative Analysis of Bis-T-23 and Other Actin Polymerization Promoters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bis-T-23 and other prominent actin polymerization promoters. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.

Executive Summary

The dynamic polymerization of actin is a fundamental cellular process, crucial for cell motility, structure, and division. Molecules that can modulate this process are invaluable tools in research and potential therapeutic agents. This guide focuses on this compound, a small molecule known to promote actin polymerization through a unique mechanism involving dynamin. We compare its characteristics with other well-established actin polymerization promoters: Jasplakinolide, Formin mDia1, and the Arp2/3 complex. While direct quantitative in vitro comparisons are limited for this compound, this guide synthesizes available data to provide a clear comparative overview.

Introduction to Actin Polymerization Promoters

Actin polymerization is a tightly regulated process involving the assembly of globular actin (G-actin) monomers into filamentous actin (F-actin). This process is initiated by nucleation, followed by elongation. Various molecules can influence this process, either by directly interacting with actin or by affecting regulatory proteins. Understanding the mechanisms and quantitative effects of these promoters is essential for their effective application.

This compound is a tyrphostin derivative that promotes actin-dependent dynamin oligomerization.[1][2][3] This oligomerization of dynamin, a large GTPase, is implicated in the regulation of the actin cytoskeleton.[1][3][4] In cellular contexts, particularly in podocytes, this compound has been shown to increase the formation of stress fibers and focal adhesions, suggesting a potent effect on actin polymerization.[2][4]

Jasplakinolide is a cyclic peptide isolated from a marine sponge that potently induces actin polymerization and stabilizes pre-existing actin filaments.[5] It binds competitively with phalloidin to F-actin.[2]

Formins , such as mDia1, are a group of proteins that act as nucleation and elongation factors, promoting the formation of linear, unbranched actin filaments. They are known to significantly accelerate the rate of actin polymerization.

The Arp2/3 complex is a seven-subunit protein complex that nucleates the formation of new actin filaments from the sides of existing filaments, creating a branched or dendritic network. Its activity is stimulated by nucleation-promoting factors (NPFs).

Quantitative Comparison of Actin Polymerization Promoters

While direct comparative studies using identical in vitro assays are scarce, the following tables summarize available quantitative data to facilitate a comparison of the potency and effects of these promoters. It is important to note that the mechanism of action for this compound is indirect, which makes direct comparison of in vitro potencies challenging.

PromoterKey ParameterValueReference
This compound Cellular Effect Concentration1 µL/mL[4]
In vivo Dosage (mice)20-40 mg/kg (i.p.)[2]
Jasplakinolide Kd for F-actin~15 nM
Critical Concentration (Cc) ShiftLowers Cc from 1.8 µM to 0.2 µM (at 0.3 µM Jasplakinolide)
Formin mDia1 (FH2 dimer) Polymerization Rate Enhancement~8-fold acceleration (at 64 nM)
Arp2/3 complex Apparent Kd for pointed-end capping4.2 - 21 nM

Note: The cellular effect concentration for this compound is based on studies on urinary podocytes and may vary between cell types. The in vivo dosage provides a reference for its biological activity in animal models.

Mechanism of Action and Signaling Pathways

The mechanisms by which these promoters induce actin polymerization differ significantly, leading to distinct effects on the actin cytoskeleton.

This compound Signaling Pathway

This compound's primary mechanism involves the promotion of actin-dependent oligomerization of dynamin. This leads to the stabilization and bundling of actin filaments. The signaling cascade can be visualized as follows:

BisT23_Signaling cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm BisT23 This compound Dynamin_dimer Dynamin (Dimer/Tetramer) BisT23->Dynamin_dimer promotes Dynamin_oligo Dynamin Oligomerization Dynamin_dimer->Dynamin_oligo actin-dependent Actin_Polymerization Actin Polymerization Dynamin_oligo->Actin_Polymerization induces Stress_Fibers Stress Fiber Formation & Focal Adhesions Actin_Polymerization->Stress_Fibers

This compound promotes actin polymerization via dynamin oligomerization.

Other Promoter Mechanisms
  • Jasplakinolide: Directly binds to F-actin, stabilizing filaments and promoting the nucleation of new filaments.

  • Formin mDia1: Nucleates unbranched actin filaments and remains associated with the growing barbed end, accelerating elongation.

  • Arp2/3 Complex: Binds to the side of existing actin filaments and nucleates a new "daughter" filament, creating a branched network.

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of these actin polymerization promoters.

Pyrene-Actin Polymerization Assay

This is a widely used in vitro method to monitor the kinetics of actin polymerization in real-time.[6]

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence is directly proportional to the amount of polymerized actin.

Materials:

  • Monomeric actin (unlabeled and pyrene-labeled)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Compound to be tested (e.g., this compound, Jasplakinolide)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer on ice.

  • Add the test compound at the desired concentration to the actin solution. An appropriate vehicle control should be included.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.

  • The rate of polymerization can be determined from the slope of the kinetic curve.

Pyrene_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Actin_Sol Prepare G-actin solution (with pyrene-actin) Add_Compound Add Test Compound (e.g., this compound) Actin_Sol->Add_Compound Initiate Initiate Polymerization (add Polymerization Buffer) Add_Compound->Initiate Measure Measure Fluorescence (Fluorometer) Initiate->Measure Analyze Analyze Kinetic Curve (Polymerization Rate) Measure->Analyze

Workflow for the pyrene-actin polymerization assay.

Discussion and Conclusion

This compound represents a unique class of actin polymerization promoters with an indirect mechanism of action mediated by dynamin. While in vitro quantitative data for a direct comparison with established promoters like Jasplakinolide, Formins, and the Arp2/3 complex is still emerging, cellular and in vivo studies demonstrate its potent effects on the actin cytoskeleton.

  • This compound is particularly interesting for studies involving the interplay between dynamin and the actin cytoskeleton, and its efficacy in animal models of kidney disease highlights its therapeutic potential.[1][3]

  • Jasplakinolide remains a powerful tool for inducing rapid and robust actin polymerization and stabilization in vitro and in vivo.

  • Formins are essential for understanding the formation of unbranched actin structures and are key players in processes like filopodia formation and cytokinesis.

  • The Arp2/3 complex is the primary driver of branched actin network formation, crucial for lamellipodia and cell migration.

The choice of an actin polymerization promoter will depend on the specific research question and the desired outcome on the actin cytoskeleton. For researchers interested in the dynamin-actin axis and its therapeutic implications, this compound and related compounds like Iminodyn offer exciting avenues for investigation.[4] Further quantitative in vitro studies on these compounds will be invaluable for a more precise comparative assessment.

References

Safety Operating Guide

Proper Disposal of Bis-T-23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Bis-T-23, a promoter of actin-dependent dynamin oligomerization used in research.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or its waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or aerosols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of this compound waste.

Caption: Workflow for the proper segregation and disposal of solid and liquid this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, pipette tips, and contaminated bench paper, must be collected as hazardous waste.

  • Liquid Waste: Unused or waste solutions of this compound must be collected as hazardous liquid waste.

2. Waste Collection and Containment:

  • Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid waste. Containers should be made of a material compatible with the chemical and any solvents used. Leak-proof containers are essential for liquid waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the date of accumulation.

  • No Mixing: Crucially, do not mix this compound waste with acidic waste streams. The cyano group in the this compound structure can react with acids to produce highly toxic hydrogen cyanide gas.

3. Storage:

  • Store sealed waste containers in a designated and properly ventilated satellite accumulation area.

  • Ensure that the storage area is away from incompatible materials, particularly acids.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Decontamination Procedures

For spills or contaminated surfaces, the following decontamination steps are recommended:

  • Initial Cleaning: Wipe the contaminated area with a damp cloth or paper towel to absorb the bulk of the material.

  • Deactivation (for Cyanide-containing compounds): It is a common practice to treat surfaces contaminated with cyanide compounds with a freshly prepared 10% bleach solution. Allow the bleach solution to sit for at least 15-30 minutes. This helps to oxidize the cyanide to the less toxic cyanate.

  • Final Rinse: Thoroughly rinse the area with water.

  • Waste Disposal: All materials used for decontamination (e.g., paper towels, gloves) must be disposed of as solid hazardous waste, following the procedures outlined above.

Summary of Key Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Waste
Solid Waste Handling Collect in a dedicated, labeled container.
Liquid Waste Handling Collect in a dedicated, labeled, leak-proof container.
Incompatible Materials Acids (due to the potential for hydrogen cyanide gas formation)
Decontamination Agent 10% Bleach solution followed by a water rinse.
Final Disposal Route Through Institutional Environmental Health and Safety (EHS)

Logical Relationship of Disposal Steps

The following diagram illustrates the logical sequence and relationship of the key steps in the safe disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal Wear Appropriate PPE Wear Appropriate PPE Segregate Solid and Liquid Waste Segregate Solid and Liquid Waste Wear Appropriate PPE->Segregate Solid and Liquid Waste Use Labeled, Dedicated Containers Use Labeled, Dedicated Containers Segregate Solid and Liquid Waste->Use Labeled, Dedicated Containers Avoid Mixing with Acids Avoid Mixing with Acids Use Labeled, Dedicated Containers->Avoid Mixing with Acids Store in Designated Area Store in Designated Area Avoid Mixing with Acids->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup

Personal protective equipment for handling Bis-T-23

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized research compounds like Bis-T-23. This guide provides immediate and essential safety protocols, operational procedures for handling, and disposal plans for this compound, also known as AG1717. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

This compound is a tyrphostin derivative and an HIV-I integrase inhibitor, also recognized for its role in promoting actin-dependent dynamin oligomerization. It is primarily used in research contexts, particularly in studies related to HIV and chronic kidney diseases. Given its bioactive nature, proper handling and disposal are crucial.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound. This information is compiled from standard laboratory safety protocols for similar chemical compounds.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or for handling large quantities.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds wear_ppe Wear Appropriate PPE review_sds->wear_ppe handle_in_hood Handle in Fume Hood wear_ppe->handle_in_hood avoid_inhalation Avoid Inhalation of Dust/Vapors handle_in_hood->avoid_inhalation avoid_contact Avoid Skin and Eye Contact avoid_inhalation->avoid_contact decontaminate Decontaminate Work Surface avoid_contact->decontaminate store Store Properly decontaminate->store dispose_waste Dispose of Waste store->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Workflow for Safe Handling of this compound

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary PPE as specified in the table above.

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Handling :

    • Always wear the recommended PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

    • Conduct all weighing and solution preparation within a certified chemical fume hood to ensure adequate ventilation.

    • Avoid the formation of dust and aerosols.

    • Prevent direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the SDS.

    • Avoid inhalation of any dust or vapors.

  • Cleanup and Storage :

    • After handling, decontaminate all surfaces and equipment.

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_disposal_path Disposal Pathway start Waste Generation collect_solid Collect Solid Waste in Labeled Container start->collect_solid collect_liquid Collect Liquid Waste in Labeled Container start->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs follow_regs Follow Institutional and Local Regulations contact_ehs->follow_regs dispose Dispose as Hazardous Chemical Waste follow_regs->dispose

Disposal Workflow for this compound Waste

Step-by-Step Disposal Guidance

  • Waste Segregation :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Solid Waste :

    • Collect any solid waste, such as contaminated gloves, weighing paper, and empty vials, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste :

    • Collect solutions containing this compound in a labeled, leak-proof container.

  • Disposal :

    • Dispose of all this compound waste as hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

    • Always follow all federal, state, and local regulations for hazardous waste disposal.

By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound in a laboratory setting, ensuring both personal safety and environmental protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.